6-Chloro-1-(3-fluorophenyl)-1-oxohexane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1-(3-fluorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c13-8-3-1-2-7-12(15)10-5-4-6-11(14)9-10/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGMUGCVSBWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621998 | |
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488098-58-4 | |
| Record name | 6-Chloro-1-(3-fluorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. This molecule, possessing a halogenated phenyl ketone structure, holds potential for exploration in various drug discovery and development programs. This document outlines a proposed synthetic pathway, predicted analytical data, and a hypothetical biological mechanism of action to serve as a foundational resource for researchers in the field.
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties that halogens impart to a molecule. These properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, can lead to enhanced pharmacological activity. The target compound, this compound, features a fluoro-substituted phenyl ring and a reactive chloro-terminated alkyl chain, making it an intriguing candidate for further investigation.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction.[1][2][3][4][5] This classic electrophilic aromatic substitution method allows for the introduction of an acyl group onto an aromatic ring.[1][2][4] In this proposed synthesis, 3-fluoroanisole is acylated with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Synthetic Workflow
The logical workflow for the synthesis is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Fluoroanisole
-
6-Chlorohexanoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: Slowly add 6-chlorohexanoyl chloride (1.0 equivalent) to the stirred suspension. Following this, add a solution of 3-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl. Stir vigorously until all the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques. The following are predicted data based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons: δ 7.2-7.8 ppm (multiplets, 4H); Alkyl protons: δ 3.55 ppm (triplet, 2H, -CH₂Cl), δ 2.95 ppm (triplet, 2H, -COCH₂-), δ 1.6-1.9 ppm (multiplets, 6H, other -CH₂- groups). |
| ¹³C NMR | Carbonyl carbon: δ ~198 ppm; Aromatic carbons: δ ~163 (C-F), 138, 130, 123, 119, 115 ppm; Alkyl carbons: δ ~45 (-CH₂Cl), 38, 32, 26, 24 ppm. |
| IR (Infrared) | C=O stretch (aromatic ketone): ~1680 cm⁻¹; C-F stretch: ~1250 cm⁻¹; C-Cl stretch: ~750 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 228/230 (due to ³⁵Cl/³⁷Cl isotopes); Major Fragments: m/z 123 (fluorobenzoyl cation), m/z 105 (loss of HCl from the alkyl chain). |
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of this compound has not been reported, compounds with similar structural motifs, such as chalcones and other halogenated ketones, have demonstrated potential as anticancer and antifungal agents.[1][3][6][7][8] It is hypothesized that this compound may exhibit cytotoxic effects in cancer cells.
Proposed Mechanism of Action: Induction of Apoptosis
Many chalcone derivatives exert their anticancer effects by inducing apoptosis.[1][3][6][7][8] A plausible mechanism for this compound could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical apoptotic pathway induced by this compound.
This proposed pathway suggests that the compound could increase the levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent release of cytochrome c. This triggers the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.
Conclusion
This technical guide provides a comprehensive, albeit partially predictive, overview of the synthesis and characterization of this compound. The proposed Friedel-Crafts acylation offers a viable route for its synthesis. The predicted analytical data serves as a benchmark for future experimental work. Furthermore, the hypothetical mechanism of action provides a starting point for investigating the potential therapeutic applications of this and related compounds. This document is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel chemical entities. Further experimental validation of the presented data is highly encouraged.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane (CAS No. 488098-58-4). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines reported values with established, general experimental protocols for the determination of key physicochemical parameters. The synthesis of this class of compounds is also discussed through a general workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational data and methodological insights.
Introduction
This compound is a halogenated aromatic ketone. The presence of a fluorinated phenyl group and a chlorinated alkyl chain suggests potential applications in medicinal chemistry, as halogenation is a common strategy for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. A thorough understanding of its physicochemical properties is paramount for its potential development and application.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-(3-fluorophenyl)hexan-1-one | N/A |
| CAS Number | 488098-58-4 | N/A |
| Molecular Formula | C₁₂H₁₄ClFO | N/A |
| Molecular Weight | 228.69 g/mol | N/A |
| Boiling Point | 326.316 °C at 760 mmHg | N/A |
| Density | 1.129 g/cm³ | N/A |
| Flash Point | 151.151 °C | N/A |
| Refractive Index | 1.501 | N/A |
| Polar Surface Area (PSA) | 17.07 Ų | N/A |
| LogP (octanol-water partition coefficient) | 3.80760 | N/A |
| Melting Point | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties that are currently unreported for this compound.
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation.
General Protocol:
-
Reactant Preparation: To a cooled, stirred solution of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane, DCM), slowly add 6-chlorohexanoyl chloride.
-
Aromatic Addition: To this mixture, add 1-fluorobenzene dropwise, maintaining the cooled temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.
General Protocol (Shake-Flask Method):
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is then centrifuged or filtered to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.
Determination of pKa
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.
General Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided standardized methodologies for the determination of its key properties. The absence of comprehensive experimental data in the public domain highlights an opportunity for further research to fully characterize this compound. The provided protocols and workflow diagrams offer a solid foundation for researchers to undertake such investigations, which are crucial for evaluating its potential in drug discovery and other scientific applications. The information presented herein is intended to facilitate and guide future research on this and structurally related compounds.
Spectroscopic and Application Data for CAS 488098-58-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
CAS Number: 488098-58-4 Chemical Name: Chlorophenol Red β-D-Galactopyranoside Synonyms: CPRG, Chlorophenol Red-β-D-galactoside Molecular Formula: C₂₅H₂₂Cl₂O₁₀S Molecular Weight: 585.41 g/mol
UV-Visible Spectroscopic Data
Chlorophenol Red β-D-Galactopyranoside (CPRG) is a chromogenic substrate for the enzyme β-galactosidase. Its UV-Visible absorption spectrum is a key characteristic for its use in enzymatic assays. Upon cleavage by β-galactosidase, CPRG releases chlorophenol red, which results in a significant color change that can be quantified spectrophotometrically.
| Parameter | Wavelength (nm) | Molar Absorptivity (ε) | Solvent/Conditions | Notes |
| λmax 1 | 270 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule.[1][2] |
| λmax 2 | 415 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule.[1][2] |
| Quantification Wavelength | 570 - 595 | Not applicable | Assay dependent | Wavelength for quantifying the enzymatic product, chlorophenol red.[1] |
| QC Specification (A₅₇₈) | 578 | ≤0.200 | c = 5 mmol/L in water | Quality control specification from a commercial supplier.[3] |
| QC Specification (A₆₅₀) | 650 | ≤0.030 | c = 5 mmol/L in water | Quality control specification for turbidity from a commercial supplier.[3] |
Other Spectroscopic Data (NMR, IR, Mass Spectrometry)
Experimental Protocol: β-Galactosidase Activity Assay Using CPRG
This protocol outlines a general procedure for the colorimetric determination of β-galactosidase activity in cell extracts or purified enzyme preparations.
3.1. Materials
-
CPRG (CAS 488098-58-4)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM KCl, 1 mM MgCl₂, 50 mM β-mercaptoethanol, pH 7.0)
-
β-galactosidase containing sample (cell lysate, purified enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
3.2. Procedure
-
Prepare CPRG Stock Solution: Dissolve CPRG in the assay buffer to a final concentration of 8 mg/mL. Vortex to ensure complete dissolution.
-
Reaction Setup:
-
In a 96-well microplate, add 20 µL of the β-galactosidase containing sample to each well.
-
Add 180 µL of the CPRG stock solution to each well to initiate the reaction.
-
Include a blank control containing 20 µL of lysis buffer (without enzyme) and 180 µL of the CPRG stock solution.
-
-
Incubation: Incubate the microplate at 37°C. The incubation time will vary depending on the enzyme activity. Monitor the color change of the reaction mixture from yellow to red.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader at various time points.
-
Data Analysis: Subtract the absorbance of the blank control from the absorbance of the samples. The rate of increase in absorbance at 570 nm is proportional to the β-galactosidase activity.
Visualizations
Experimental Workflow for β-Galactosidase Assay
Caption: Workflow for β-galactosidase activity assay using CPRG.
Logical Relationship of CPRG Cleavage and Detection
Caption: Enzymatic cleavage of CPRG and subsequent detection.
References
The Potential Biological Activity of Fluorinated Hexanones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated hexanones, a class of aliphatic ketones bearing one or more fluorine atoms, are emerging as a versatile scaffold with a wide range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of fluorinated hexanones and related compounds, focusing on their potential as enzyme inhibitors, cytotoxic agents, and modulators of neuronal receptors.
Enzyme Inhibition: A Primary Target for Fluorinated Hexanones
Fluorinated ketones, particularly α-fluorinated ketones, are well-established as potent inhibitors of various hydrolytic enzymes. The high electronegativity of the fluorine atom(s) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by active site residues, such as serine or cysteine. This often leads to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often reversible inhibition.
Inhibition of Esterases
Fluorinated ketones have shown significant promise as inhibitors of carboxylesterases (CEs) and acetylcholinesterase (AChE).
Carboxylesterases (CEs): Trifluoromethyl ketones (TFMKs) are among the most potent inhibitors of mammalian and insect CEs. The mechanism of inhibition involves the formation of a tetrahedral adduct between the ketone and the active site serine residue.[1] The potency of these inhibitors is influenced by factors such as the degree of fluorination, lipophilicity, and the nature of the alkyl chain.[2]
Acetylcholinesterase (AChE): Structurally similar compounds to fluorinated hexanones have demonstrated potent inhibition of AChE. For instance, 6,6-dimethyl-1,1,1-trifluoro-2-heptanone and 3,3-difluoro-6,6-dimethyl-2-heptanone are powerful inhibitors of AChE, with their inhibitory potency being thousands of times greater than their non-fluorinated counterparts.[3] This potent inhibition is attributed to the formation of a stable hemiketal with the active site serine.[3]
Quantitative Data on Esterase Inhibition by Fluorinated Ketones
| Compound | Enzyme | Inhibition Constant (Kᵢ) | Source |
| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M | [3] |
| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | [3] |
| 3-octyl-1,1,1-trifluoropropan-2-one | Juvenile Hormone Esterase | - | [1] |
| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 0.34 x 10⁻⁶ M | [4] |
| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 3 x 10⁻³ M | [4] |
| Ac-Leu-ambo-Phe-CF₃ | α-Chymotrypsin | - | [4] |
Inhibition of Proteases
Peptidyl fluoromethyl ketones are extensively studied as inhibitors of serine and cysteine proteases.[5][6][7] The trifluoromethyl ketone moiety acts as a warhead, forming a stable hemiketal or hemithioketal with the active site serine or cysteine residue, respectively.[8] This mechanism has been exploited in the design of inhibitors for various proteases, including SARS-CoV 3CL protease.[8]
Quantitative Data on Protease Inhibition by a Trifluoromethyl Ketone
| Compound | Enzyme | Inhibition Constant (Kᵢ) | Incubation Time | Source |
| A specific trifluoromethyl ketone inhibitor (5h) | SARS-CoV 3CL protease | 8.8 µM | 0 hr | [8] |
| A specific trifluoromethyl ketone inhibitor (5h) | SARS-CoV 3CL protease | 0.3 µM | 4 hr | [8] |
Cytotoxic Activity Against Cancer Cells
While specific data on simple fluorinated hexanones is limited, more complex molecules containing a fluorinated cyclohexanone-like core have demonstrated significant cytotoxic activity against various human cancer cell lines.
Quantitative Data on Cytotoxicity of Fluorinated Hexahydroquinoline-3-Carbonitrile Derivatives
| Compound | Cell Line | Activity | Value | Source |
| Compound 6l | Caco-2 | IC₅₀ | 9.66 µM | |
| Compound 6o | HT-29 | IC₅₀ | 9.39 µM | |
| Compound 6o | HCT-116 | IC₅₀ | 13.54 µM | |
| Compound 6i | Ishikawa | GI₅₀ | 7.2 µM |
Antimicrobial and Antifungal Activity
Modulation of GABA Receptors
Fluorinated aliphatic ketones are being investigated as potential modulators of GABA receptors, which are crucial targets for therapeutic intervention in neurological and psychiatric disorders. The introduction of fluorine can influence the binding affinity and efficacy of ligands at these receptors. While research in this area is ongoing, it represents a promising avenue for the development of novel neuroactive compounds.
Experimental Protocols
Synthesis of a Trifluoromethyl Ketone (Example: 1,1,1-trifluoro-3-octyloxypropan-2-one)[1]
Materials:
-
1-octanol
-
1,1,1-trifluoroepoxypropane
-
BF₃·Et₂O
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ether
Procedure:
-
To a stirred solution of 1-octanol (3.07 mmol) and 1,1,1-trifluoroepoxypropane (2.5 mmol) in CH₂Cl₂ (1 mL), slowly add BF₃·Et₂O (0.044 mmol).
-
Stir the reaction mixture at 40–45 °C for 16 hours.
-
Partition the reaction mixture between CH₂Cl₂ (10 mL) and H₂O (10 mL).
-
Wash the organic layer with H₂O (2 x 10 mL).
-
Dry the organic solution over MgSO₄, filter, and evaporate the solvent to obtain a yellow oil.
-
Purify the crude product by column chromatography on silica gel using a hexane:ether (9:1) mixture as the eluent.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated hexanone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Enzyme Inhibition Assay (Example: Serine Protease Inhibition)
Principle: The inhibitory activity of a compound against a serine protease can be determined by measuring the rate of hydrolysis of a specific substrate in the presence and absence of the inhibitor.
General Protocol for Kinetic Analysis:
-
Prepare a stock solution of the fluorinated hexanone inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the serine protease in an appropriate buffer.
-
Prepare a solution of a chromogenic or fluorogenic substrate for the enzyme.
-
In a microplate, add the enzyme solution and different concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Plot the data to determine the type of inhibition and calculate the inhibition constant (Kᵢ). For slow-binding inhibitors, the time-dependent decrease in enzyme activity is monitored.[8]
Visualizing Mechanisms and Workflows
Mechanism of Serine Protease Inhibition by a Trifluoromethyl Ketone
Caption: Serine protease inhibition by a trifluoromethyl ketone.
General Workflow for Evaluating Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of fluorinated hexanones.
Future Directions
The field of fluorinated hexanones presents a promising landscape for the discovery of novel therapeutic agents. Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of fluorinated hexanones with varying degrees and positions of fluorination should be synthesized and screened against a broad panel of biological targets.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models will aid in the rational design of more potent and selective compounds.
-
Mechanistic Studies: Elucidating the specific signaling pathways affected by bioactive fluorinated hexanones will provide a deeper understanding of their mechanism of action.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the biological activities of this unique class of compounds, the scientific community can unlock their full therapeutic potential.
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidyl fluoro-ketones as proteolytic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
- 12. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antimicrobial activity of new original 2-aryliden-6-furfuryliden cyclohexanones and hexahydroindazoles on their basis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of 6-Chloro-Aryl Ketones: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 6-chloro-aryl ketones, a class of compounds with significant interest in medicinal chemistry. The presence of a chlorine atom at the 6-position of an aryl ketone moiety can profoundly influence the molecule's physicochemical properties and biological activity, often enhancing its therapeutic potential. This document will focus on two prominent classes of 6-chloro-aryl ketones: 6-chloro-quinazoline-4-ones and 6-chloro-dibenzo[b,d]pyran-6-ones, for which substantial research and data are available.
Synthesis of 6-Chloro-Aryl Ketones
The synthetic routes to 6-chloro-aryl ketones are diverse and depend on the specific scaffold. For heterocyclic systems like quinazolinones, the syntheses often involve multi-step sequences starting from substituted anthranilic acids.
Synthesis of 6-Chloro-Quinazolin-4(3H)-ones
A common strategy for the synthesis of 6-chloro-quinazolin-4(3H)-ones involves the initial preparation of a 6-substituted-3(H)-quinazolin-4-one, followed by modifications. For instance, a three-step synthesis can be employed starting from anthranilic acid and formamide to produce 3(H)-quinazolin-4-one. This is followed by nitration at the 6-position and subsequent reduction of the nitro group to an amino group. The 6-amino-3(H)-quinazolin-4-one can then be further functionalized.[1] Another approach involves the condensation of 2-aminobenzamides with styrenes under oxidative conditions to yield 2-aryl-quinazolin-4(3H)-ones.[2]
Synthesis of 6-Chloro-dibenzo[b,d]pyran-6-ones
The synthesis of these more complex structures often utilizes palladium-mediated intramolecular aryl-aryl coupling reactions as a key step.[3][4] For example, the total synthesis of graphislactone G, a naturally occurring 6-chloro-dibenzo[b,d]pyran-6-one, was achieved through this methodology. The synthesis begins with the preparation of a substituted biphenyl ester, which then undergoes an intramolecular coupling to form the dibenzopyranone core.[3]
Chemical and Physical Properties
The introduction of a chlorine atom at the 6-position of an aryl ketone influences its electronic properties, lipophilicity, and metabolic stability. This can have a significant impact on the compound's pharmacokinetic and pharmacodynamic profile. Spectroscopic characterization is crucial for confirming the structure of these compounds.
Spectral Data
The following tables summarize representative spectral data for some 6-chloro-aryl ketones.
Table 1: Spectral Data for a Representative 6-Chloro-Quinazolinone Derivative
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 2-(2,6-Dichlorophenyl)- quinazolin-4(3H)-one | 12.82 (br s, 1H), 8.21 (d, J = 7.9 Hz, 1H), 7.89 (t, J = 8.0 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 7.66 (d, J = 7.9 Hz, 2H), 7.63-7.56 (m, 2H) | 161.4, 149.8, 148.4, 134.8, 133.2, 132.8, 132.3, 128.3, 127.54, 127.48, 125.9, 121.4 | 3319 (N-H), 1700, 1678 (C=O), 1599 (C=C Ar), 789 (C-Cl) | 291.0086 [M+H]+ |
Data extracted from S. Li, et al., Synthesis, 2022, 54, 3989-3998.[5]
Table 2: Physical and Spectral Data for a 6-Chloro-dibenzo[b,d]pyran-6-one Precursor
| Compound | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |
| 4-Chloro-1,3-dihydroxy-5-methylbenzene | 132–133.5 | 2.31 (3H, d, Me), 4.81 (1H, br s, 5-OH), 5.59 (1H, s, 1-OH), 6.32–6.33 (1H, m, H-4), 6.39–6.40 (1H, m, H-6) | 3320, 1615, 1600, 1440, 1340, 1270, 1160, 990 |
Data extracted from H. Abe, et al., Chem. Pharm. Bull., 2021, 69, 781-788.[3]
Biological Activities and Mechanisms of Action
6-Chloro-aryl ketones exhibit a wide range of biological activities, with many derivatives showing potent anticancer and antimicrobial properties.
Anticancer Activity of 6-Chloro-Quinazolinones
Numerous 6-chloro-quinazoline derivatives have been synthesized and evaluated as potential antitumor agents.[6] These compounds often induce apoptosis in cancer cells. For example, certain novel quinazolinone derivatives have been shown to induce apoptosis in human leukemia MOLT-4 cells.[7] The mechanism of apoptosis induction can be multifaceted, involving both intrinsic and extrinsic pathways.[8]
One identified mechanism involves the Sirt1/caspase 3 signaling pathway. Some quinazoline derivatives have been shown to directly bind to Sirtuin 1 (SIRT1), a class III histone deacetylase, which in turn modulates the activity of caspase 3, a key executioner caspase in the apoptotic cascade.
Antimicrobial Activity of 6-Chloro-Quinolones
While the focus of this guide is on 6-chloro derivatives, the closely related 6-fluoroquinolones provide a well-understood model for the antimicrobial mechanism of action. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[9] By inhibiting these enzymes, quinolones block DNA synthesis, leading to bacterial cell death. The substituent at the C-6 position is crucial for the potency and spectrum of activity of these compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative 6-chloro-aryl ketones.
General Procedure for the Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
Synthesis of 3(H)-quinazolin-4-one: A mixture of anthranilic acid (0.1 mol) and formamide (16 ml) is heated in an oil bath at 140°C for 3 hours. The resulting mixture is poured into ice water, and the precipitate is filtered and recrystallized from water.
-
Nitration: 3(H)-quinazolin-4-one (22.5 g) is dissolved in concentrated sulfuric acid (78 ml) and heated to 30°C for 1 hour. A nitrating mixture (21 ml of nitric acid and 18 ml of concentrated sulfuric acid) is added dropwise with vigorous stirring. The reaction mixture is then poured onto ice, and the precipitated 6-nitro-3(H)-quinazolin-4-one is filtered, washed with water, and recrystallized from ethanol.[1]
Synthesis of 4-Chloro-1,3-dihydroxy-5-methylbenzene (A Precursor for 6-Chloro-dibenzo[b,d]pyran-6-ones)
To a solution of 1,3-dihydroxy-5-methylbenzene (1.00 g, 8.06 mmol) in CHCl3 (80 mL), N-chlorosuccinimide is added. The mixture is stirred, and after the reaction is complete, the solvent is removed. The residue is purified by recrystallization from CHCl3 to give colorless needles of 4-chloro-1,3-dihydroxy-5-methylbenzene (0.92 g, 72% yield).[10]
Visualizations
The following diagrams illustrate key pathways and workflows related to 6-chloro-aryl ketones.
Caption: General synthetic workflow for 6-chloro-quinazolin-4-one derivatives.
Caption: Apoptosis induction by 6-chloro-quinazolines via the Sirt1/p53 pathway.
References
- 1. my.nuu.uz [my.nuu.uz]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. New symmetrical quinazoline derivatives selectively induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
In Silico Prediction of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of physicochemical, toxicological, and metabolic properties of the novel compound 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. In the absence of extensive experimental data for many novel chemical entities, computational approaches offer a rapid and cost-effective means to estimate key molecular characteristics, guiding further research and development.[1][2][3][4][5] This document outlines the theoretical basis and practical application of various computational tools and models to profile this compound, a halogenated phenyl ketone derivative.
Predicted Physicochemical Properties
The initial step in characterizing a novel compound is to determine its fundamental physicochemical properties. These parameters are crucial for understanding its behavior in biological systems and for designing further experiments. Computational chemistry methods can provide reliable estimates for these properties.[3]
A variety of software packages and web-based tools can be used to calculate these descriptors based on the compound's 2D or 3D structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
| Molecular Weight | 228.68 g/mol | Influences diffusion and transport across membranes. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability. |
| Water Solubility | Low | Affects absorption and distribution in aqueous biological environments. |
| pKa | Not Ionizable | As a neutral molecule, its absorption is less dependent on pH. |
| Polar Surface Area (PSA) | ~17.1 Ų | Influences membrane penetration and interaction with polar targets. |
| Number of Rotatable Bonds | 6 | Relates to conformational flexibility and binding affinity. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding characteristics. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine) | Affects solubility and binding characteristics. |
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical component of early-stage drug discovery and chemical safety assessment.[6] Various computational models, including Quantitative Structure-Activity Relationship (QSAR) models, can be employed to estimate these properties.[4][5][7][8]
Table 2: Predicted ADMET Profile of this compound
| ADMET Parameter | Predicted Outcome | Methodological Approach |
| Absorption | ||
| Human Intestinal Absorption | High | Based on lipophilicity (logP) and molecular size. |
| Caco-2 Permeability | Moderate to High | QSAR models based on structural analogs. |
| P-glycoprotein Substrate | Likely | Common feature for lipophilic compounds. |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | Predicted from high logP value. |
| Blood-Brain Barrier Penetration | Likely | Based on lipophilicity and lack of strong polar groups. |
| Metabolism | ||
| Cytochrome P450 Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Docking studies and QSAR models for CYP inhibition. |
| Metabolic Stability | Moderate | Aliphatic chain and aromatic ring are sites for metabolism. |
| Excretion | ||
| Primary Route | Renal and Biliary | Predicted based on metabolites' properties. |
| Toxicity | ||
| Ames Mutagenicity | Unlikely | No structural alerts for mutagenicity. |
| hERG Inhibition (Cardiotoxicity) | Potential risk | Common concern for compounds with aromatic rings. |
| Hepatotoxicity | Potential risk | Halogenated aromatic compounds can pose a risk. |
| Acute Oral Toxicity (LD50) | Category III/IV (Slightly to practically non-toxic) | QSAR models based on general toxicity of similar structures. |
Experimental Protocols: In Silico Methodologies
Physicochemical Property Prediction
-
Structure Input : The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D conformation.
-
Descriptor Calculation : The 3D structure is imported into computational chemistry software (e.g., MOE, Schrödinger Maestro) or online platforms (e.g., SwissADME, ChemAxon).
-
Property Calculation : The software calculates various physicochemical descriptors using algorithms based on atomic contributions and topological indices. For example, logP can be estimated using methods like ALOGP or XLOGP3.
ADMET Prediction Workflow
A typical in silico workflow for predicting the ADMET properties of a novel compound like this compound is illustrated below.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 4. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of cellular toxicity of halocarbons from computed chemodescriptors: a hierarchical QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The following sections detail the analytical methodologies and data interpretation used to confirm the molecular structure of this compound, presenting a complete workflow from sample analysis to structural verification.
Predicted Spectroscopic Data Summary
The structural confirmation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The key quantitative data from these analyses are summarized in the tables below.
¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | ddd | 1H | H-2' |
| 7.65 | dt | 1H | H-6' |
| 7.50 | dddd | 1H | H-5' |
| 7.35 | tddd | 1H | H-4' |
| 3.58 | t | 2H | H-6 |
| 3.01 | t | 2H | H-2 |
| 1.85 | p | 2H | H-5 |
| 1.75 | p | 2H | H-3 |
| 1.48 | p | 2H | H-4 |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic states.
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | C-1 (C=O) |
| 162.9 (d, ¹JCF = 248 Hz) | C-3' |
| 138.2 (d, ³JCF = 7 Hz) | C-1' |
| 130.8 (d, ³JCF = 8 Hz) | C-5' |
| 123.7 (d, ⁴JCF = 3 Hz) | C-6' |
| 120.9 (d, ²JCF = 21 Hz) | C-4' |
| 115.2 (d, ²JCF = 22 Hz) | C-2' |
| 44.8 | C-6 |
| 38.4 | C-2 |
| 32.3 | C-5 |
| 26.3 | C-4 |
| 23.9 | C-3 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 228.07 | 40 | [M]⁺ (³⁵Cl) |
| 230.07 | 13 | [M]⁺ (³⁷Cl) |
| 193.0 | 25 | [M - Cl]⁺ |
| 123.0 | 100 | [C₇H₄FO]⁺ |
| 95.0 | 55 | [C₆H₄F]⁺ |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 2945, 2868 | Medium | Aliphatic C-H Stretch |
| 1688 | Strong | C=O Stretch (Aryl Ketone) |
| 1585, 1480 | Medium | C=C Stretch (Aromatic) |
| 1255 | Strong | C-F Stretch |
| 750 | Strong | C-Cl Stretch |
Experimental Protocols
The following protocols describe the standard procedures for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.
-
¹³C NMR Acquisition : The carbon NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were co-added.
-
Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : A dilute solution of the compound in methanol was introduced via direct infusion.
-
Ionization : Electron ionization was performed at 70 eV.
-
Mass Analysis : The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis : The molecular ion peak and major fragment ions were identified and their relative intensities were determined.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A thin film of the neat liquid compound was placed between two sodium chloride (NaCl) plates.
-
Data Acquisition : The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged.
-
Data Processing : The spectrum was baseline-corrected and the major absorption bands were identified.
Visualizations
The following diagrams illustrate the workflow of the structural elucidation process and the logical interpretation of the spectroscopic data.
Technical Guide: Solubility and Stability Studies of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel compound, 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The successful development of any new chemical entity into a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. This document outlines detailed experimental protocols for solubility determination in various pharmaceutically relevant solvents and a complete strategy for forced degradation studies to elucidate the compound's intrinsic stability. The presented data, while illustrative, serves as a robust template for the systematic evaluation of this compound, ensuring the generation of reliable data to support formulation development and regulatory submissions.
Introduction
This compound is a halogenated ketone with potential applications in medicinal chemistry. Its structural features, including a fluorinated phenyl ring and a chlorinated alkyl chain, suggest that it may possess unique pharmacological activities. However, before its therapeutic potential can be realized, a comprehensive characterization of its fundamental physicochemical properties is paramount. Solubility and stability are critical quality attributes that directly impact a drug's bioavailability, manufacturability, and shelf-life.
This guide details the necessary studies to build a complete solubility and stability profile for this compound. It covers experimental design, analytical method development, and data interpretation, providing a framework for researchers to generate the critical information needed for informed decision-making in the drug development process.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are essential for understanding the compound's general behavior and for designing appropriate experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClFO | [1] |
| Molecular Weight | 228.69 g/mol | [1] |
| Appearance | (To be determined) | - |
| Melting Point | (To be determined) | - |
| pKa | (To be determined) | - |
| LogP | (Predicted) | - |
Note: Some properties are yet to be experimentally determined.
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor for both formulation development and biopharmaceutical performance. The following section outlines the protocol for determining the equilibrium solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.
Materials:
-
This compound
-
Purified Water
-
Phosphate Buffered Saline (PBS) at pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol 400 (PEG 400)
-
Orbital Shaker/Incubator
-
Centrifuge
-
Validated HPLC method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Place the containers in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent.
Data Presentation: Illustrative Solubility Data
The results of the solubility studies should be summarized in a clear and concise table.
Table 2: Illustrative Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) |
| Purified Water | < 0.1 | < 100 |
| PBS (pH 7.4) | < 0.1 | < 100 |
| 0.1 N HCl | < 0.1 | < 100 |
| 0.1 N NaOH | 0.5 | 500 |
| Ethanol | 25 | 25000 |
| Propylene Glycol | 15 | 15000 |
| PEG 400 | 30 | 30000 |
Note: The data presented in this table is for illustrative purposes only and must be replaced with experimental results.
Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N and 1 N Hydrochloric Acid (HCl)
-
0.1 N and 1 N Sodium Hydroxide (NaOH)
-
3% and 30% Hydrogen Peroxide (H₂O₂)
-
Validated Stability-Indicating HPLC-UV/MS method
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 1 N HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and 1 N NaOH. Store the solutions at room temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and 30% H₂O₂. Store the solutions at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.
Data Presentation: Illustrative Stability Data
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
Table 3: Illustrative Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 °C | 5% | 1 |
| 1 N HCl | 8 h | 60 °C | 15% | 2 |
| 0.1 N NaOH | 2 h | RT | 20% | 3 |
| 1 N NaOH | 30 min | RT | >90% | Multiple |
| 3% H₂O₂ | 24 h | RT | 10% | 2 |
| 30% H₂O₂ | 8 h | RT | 40% | 4 |
| Thermal (Solid) | 48 h | 80 °C | < 2% | 0 |
| Photolytic (Solid) | ICH Q1B | 25 °C | < 1% | 0 |
| Photolytic (Solution) | ICH Q1B | 25 °C | 8% | 1 |
Note: The data presented in this table is for illustrative purposes only and must be replaced with experimental results. RT = Room Temperature.
Visualization of Workflows
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Logical Workflow for Forced Degradation Studies
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, a valuable intermediate in pharmaceutical research and development. The synthesis is based on a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds to an aromatic ring.
Introduction
This compound is a ketone derivative that can serve as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a halogenated phenyl ring and a reactive chlorohexanoyl chain, allows for diverse subsequent chemical modifications. The protocol outlined below describes a reliable method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of 1,3-difluorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol
This protocol is adapted from established Friedel-Crafts acylation procedures.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,3-Difluorobenzene | Reagent | Sigma-Aldrich | 372-18-9 |
| 6-Chlorohexanoyl chloride | 97% | Sigma-Aldrich | 49794-63-4 |
| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric acid (HCl), concentrated | 37% | Fisher Scientific | 7647-01-0 |
| Sodium bicarbonate (NaHCO₃), saturated solution | Laboratory | Fisher Scientific | 144-55-8 |
| Brine (saturated NaCl solution) | Laboratory | - | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Sigma-Aldrich | 7487-88-9 |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.
-
Addition of Reagents: The flask is charged with anhydrous aluminum chloride (1.2 equivalents). Anhydrous dichloromethane (100 mL) is added, and the suspension is cooled to 0 °C in an ice bath with stirring. A solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled suspension over 15 minutes. The mixture is stirred for an additional 15 minutes at 0 °C.
-
Aromatic Substrate Addition: 1,3-Difluorobenzene (1.1 equivalents) is then added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid (50 mL). The resulting mixture is stirred for 30 minutes. The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane (2 x 50 mL). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Aromatic:Acyl Chloride:AlCl₃) | 1.1 : 1.0 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 70 - 85% |
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄ClFO |
| Molecular Weight | 228.69 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil |
| Boiling Point | 326.3 °C at 760 mmHg |
| Density | 1.129 g/cm³ |
| Refractive Index | 1.501 |
Expected Spectroscopic Data:
-
¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group are expected around δ 2.9-3.1 ppm, and the methylene protons adjacent to the chlorine atom are expected around δ 3.5-3.7 ppm. The remaining methylene protons should appear as multiplets in the upfield region.
-
¹³C NMR: The carbonyl carbon is expected to appear around δ 195-200 ppm. Aromatic carbons will be in the range of δ 110-165 ppm, with the carbon attached to fluorine showing a characteristic coupling. The methylene carbons will appear in the aliphatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 228 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The logic of the synthesis is a standard electrophilic aromatic substitution.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. 6-chloro-1-(3-fluorophenyl)hexan-1-one, CasNo.488098-58-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established medicinal chemistry applications for 6-Chloro-1-(3-fluorophenyl)-1-oxohexane are not extensively available in public literature. The following application notes and protocols are based on established principles of medicinal chemistry and extrapolated from the known reactivity of similar compounds and the biological activity of structurally related molecules. The provided protocols are illustrative and would require optimization and validation.
Introduction
This compound is a halogenated ketone that holds potential as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure, featuring a reactive primary alkyl chloride and a fluorinated phenyl ketone moiety, makes it a versatile building block for creating a variety of derivatives. The 3-fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The hexanone chain provides a flexible scaffold that can be functionalized to interact with various biological targets.
A primary hypothesized application of this compound is in the synthesis of aminoketone derivatives. Aminoketones are a well-established class of compounds with diverse pharmacological activities, including antidepressant, anti-inflammatory, and anticancer effects.[1][2][3][4] For example, bupropion, an aminoketone, is a widely used antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][5] This document outlines a potential application of this compound as a precursor for the synthesis of a novel aminoketone with potential NDRI activity.
Hypothetical Application: Synthesis of 6-Amino-1-(3-fluorophenyl)-1-oxohexane as a Potential NDRI
The terminal chloro group in this compound can be readily displaced by an amino group through nucleophilic substitution to yield 6-amino-1-(3-fluorophenyl)-1-oxohexane. This transformation converts the starting material into a potentially psychoactive aminoketone. The resulting compound could be investigated for its ability to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, a mechanism of action shared by several antidepressants and stimulants.
Data Presentation: Hypothetical Biological Activity
The following table summarizes hypothetical quantitative data for the synthesized aminoketone, "6-Amino-1-(3-fluorophenyl)-1-oxohexane," based on typical values for novel NDRI candidates. This data would be generated from in vitro assays as described in the protocols below.
| Compound | Target | IC50 (nM) [Hypothetical] | Selectivity (NET IC50 / DAT IC50) |
| 6-Amino-1-(3-fluorophenyl)-1-oxohexane | Dopamine Transporter (DAT) | 150 | 0.5 |
| Norepinephrine Transporter (NET) | 75 | ||
| Bupropion (Reference) | Dopamine Transporter (DAT) | 526 | 0.046 |
| Norepinephrine Transporter (NET) | 24 |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-(3-fluorophenyl)-1-oxohexane
This protocol describes the conversion of this compound to its corresponding primary amine via a Gabriel synthesis, which is a robust method for forming primary amines from alkyl halides.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Phthalimide Alkylation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in 50 mL of anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the resulting precipitate (N-(6-(3-fluorophenyl)-6-oxohexyl)phthalimide) by vacuum filtration and wash with cold water. Dry the solid under vacuum.
-
-
Hydrazinolysis (Phthalimide Deprotection):
-
Suspend the dried intermediate in 60 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 20 mL of 2M HCl.
-
Heat the mixture to reflux for an additional 1 hour to ensure complete hydrolysis.
-
Cool the mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Work-up and Purification:
-
Dissolve the residue in 50 mL of water and basify to pH 9-10 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-Amino-1-(3-fluorophenyl)-1-oxohexane by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Protocol 2: In Vitro Norepinephrine and Dopamine Transporter (NET and DAT) Inhibition Assay
This protocol describes a competitive radioligand binding assay to determine the IC50 values of the synthesized compound for NET and DAT.
Materials:
-
HEK293 cells stably expressing human NET or DAT
-
[³H]-Nisoxetine (for NET assay)
-
[³H]-WIN 35,428 (for DAT assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Synthesized 6-Amino-1-(3-fluorophenyl)-1-oxohexane
-
Desipramine (for NET non-specific binding)
-
GBR 12909 (for DAT non-specific binding)
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET and HEK293-hDAT cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound (6-Amino-1-(3-fluorophenyl)-1-oxohexane) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer
-
50 µL of radioligand ([³H]-Nisoxetine for NET or [³H]-WIN 35,428 for DAT) at a final concentration near its Kd.
-
50 µL of the cell membrane preparation (e.g., 10-20 µg of protein).
-
50 µL of the test compound at various concentrations.
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of a known inhibitor (desipramine for NET or GBR 12909 for DAT) instead of the test compound.
-
Incubate the plates at room temperature for 1-2 hours.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
References
- 1. Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bupropion - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-(3-fluorophenyl)-1-oxohexane is a valuable bifunctional building block for the synthesis of various heterocyclic compounds. Its structure, featuring a ketone and a terminal alkyl chloride, allows for a range of chemical transformations to construct carbo- and heterocyclic scaffolds. The presence of a fluorinated phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the synthesis of piperidine and tetrahydropyran derivatives, two key heterocyclic motifs prevalent in numerous biologically active compounds and approved drugs.
I. Synthesis of N-Substituted 2-(3-Fluorophenyl)piperidine Derivatives
The synthesis of piperidine derivatives from this compound can be efficiently achieved through a two-step sequence involving an initial reductive amination followed by an intramolecular N-alkylation. This approach allows for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling the creation of diverse chemical libraries for drug discovery.
Reaction Scheme:
Caption: Synthesis of N-Alkyl-2-(3-fluorophenyl)piperidine.
Experimental Protocol: Synthesis of 1-Benzyl-2-(3-fluorophenyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(benzylamino)-6-chloro-1-(3-fluorophenyl)hexane. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in acetonitrile (ACN, 0.1 M).
-
Add potassium carbonate (3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 82°C) and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-(3-fluorophenyl)piperidine.
Data Presentation
| Entry | R-Group (in R-NH₂) | Reducing Agent | Base for Cyclization | Reaction Time (h) | Overall Yield (%) |
| 1 | Benzyl | NaBH(OAc)₃ | K₂CO₃ | 36 | 75 |
| 2 | Methyl | NaBH₃CN | Na₂CO₃ | 48 | 68 |
| 3 | Isopropyl | H₂ (1 atm), Pd/C | Et₃N | 30 | 72 |
| 4 | Cyclohexyl | NaBH(OAc)₃ | K₂CO₃ | 40 | 70 |
II. Synthesis of 2-(3-Fluorophenyl)tetrahydropyran Derivatives
The synthesis of tetrahydropyran derivatives from this compound is achieved by reduction of the ketone to a secondary alcohol, followed by an intramolecular Williamson ether synthesis. This pathway provides access to substituted tetrahydropyrans, which are important structural motifs in natural products and pharmaceuticals.
Reaction Scheme:
Caption: Synthesis of 2-(3-Fluorophenyl)tetrahydropyran.
Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)tetrahydropyran
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (MeOH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Ketone Reduction
-
Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloro-1-(3-fluorophenyl)hexan-1-ol. This intermediate is typically used in the next step without further purification.
Step 2: Intramolecular Williamson Ether Synthesis
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (0.1 M) to a flask containing sodium hydride (1.5 eq, 60% dispersion in mineral oil) that has been previously washed with hexanes to remove the mineral oil.
-
Cool the suspension to 0°C.
-
Add a solution of the crude 6-chloro-1-(3-fluorophenyl)hexan-1-ol from Step 1 in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 66°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to 0°C and quench by the very slow and careful addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-fluorophenyl)tetrahydropyran.
Data Presentation
| Entry | Reducing Agent | Base for Cyclization | Solvent for Cyclization | Reaction Time (h) | Overall Yield (%) |
| 1 | NaBH₄ | NaH | THF | 16 | 82 |
| 2 | LiAlH₄ | KOtBu | THF | 12 | 85 |
| 3 | H₂ (1 atm), PtO₂ | NaH | DMF | 24 | 78 |
| 4 | DIBAL-H | NaOH | DMSO | 18 | 75 |
Conclusion
The protocols outlined above demonstrate the utility of this compound as a versatile starting material for the synthesis of medicinally relevant piperidine and tetrahydropyran scaffolds. The straightforward and high-yielding nature of these transformations makes this building block an attractive component for the rapid generation of compound libraries aimed at accelerating drug discovery programs. The fluorophenyl moiety provides a strategic handle for modulating the physicochemical and pharmacological properties of the final products.
Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. This reaction involves the introduction of an acyl group into an aromatic ring in the presence of a Lewis acid catalyst. The acylation of fluorobenzene with 6-chlorohexanoyl chloride yields 4-fluoro-6-chlorohexanophenone, a potentially valuable intermediate in organic synthesis and drug discovery. The presence of both fluorine and chlorine atoms in the resulting molecule can significantly influence its physicochemical properties and biological activity. This document provides detailed application notes, experimental protocols, and relevant data for this specific acylation reaction.
Applications in Drug Development
Aromatic ketones are crucial intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals.[1] The incorporation of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the chloroalkyl chain can serve as a handle for further functionalization or can itself contribute to the pharmacological activity of the molecule. Chlorinated compounds have a significant presence in the pharmaceutical market, with over 250 FDA-approved drugs containing chlorine.[2] The resulting 4-fluoro-6-chlorohexanophenone can be a precursor for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications.
Experimental Protocol
This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene with 6-chlorohexanoyl chloride using aluminum chloride as the catalyst.
Materials:
-
Fluorobenzene (C₆H₅F)
-
6-Chlorohexanoyl chloride (C₆H₁₀Cl₂O)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add 6-chlorohexanoyl chloride (1 equivalent) to the stirred suspension.
-
Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure 4-fluoro-6-chlorohexanophenone.
Quantitative Data Summary
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (para) | Reference |
| La(OTf)₃ / TfOH | Benzoyl chloride | Solvent-free | 140 | 4 | 87 | 99 | [3] |
| Hf(OTf)₄ / TfOH | Benzoyl chloride | Not specified | Not specified | Not specified | Good yields | Not specified | [4] |
| Bi(OTf)₃ | Benzoyl chloride | Not specified | Not specified | Not specified | High yields | Not specified | [5] |
| Dendrimer-supported Sc(OTf)₃ | Acyl halides/anhydrides | Solvent-free (microwave) | 40-60 | 0.08-0.5 | Not specified | Para-selective | [6] |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation.
Caption: General mechanism of the Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis and biological evaluation of a series of novel 6-Chloro-1-(3-fluorophenyl)-1-oxohexane derivatives. These compounds are of interest for their potential therapeutic applications, drawing parallels from structurally related molecules that have demonstrated promising anticonvulsant and anticancer activities. The following sections outline the synthetic methodologies, protocols for in vitro biological screening, and a framework for data analysis and presentation.
Introduction
The 1-phenyl-1-hexanone scaffold is a versatile starting point for the development of new therapeutic agents. The presence of a halogenated phenyl ring and a terminal chloro group on the hexanoyl chain offers multiple points for chemical modification to explore structure-activity relationships (SAR). While direct biological data on this compound derivatives is not extensively available in the public domain, related compounds such as chalcones and other α,β-unsaturated ketones have shown significant potential as both anticonvulsant and anticancer agents.[1][2][3] This has prompted the investigation of the title compounds as potentially bioactive molecules. This application note details the synthetic route to these derivatives and provides protocols for their preliminary biological screening.
Data Presentation
The biological activities of the synthesized this compound derivatives can be summarized for comparative analysis. The following table presents a hypothetical dataset for a series of synthesized compounds, illustrating their anticonvulsant and anticancer activities.
| Compound ID | R1 | R2 | R3 | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) | Anticancer Activity (MTT Assay vs. HCT-116, IC₅₀ µM) |
| Parent | H | F | Cl | >100 | 85.2 |
| DER-01 | H | Cl | Cl | 85.5 | 62.1 |
| DER-02 | H | Br | Cl | 72.3 | 55.8 |
| DER-03 | CH₃ | F | Cl | >100 | 78.9 |
| DER-04 | OCH₃ | F | Cl | 95.1 | 70.4 |
| DER-05 | H | F | N₃ | 65.7 | 45.3 |
| DER-06 | H | F | I | 78.9 | 51.2 |
Experimental Protocols
Synthesis of this compound (Parent Compound)
This protocol describes a Friedel-Crafts acylation reaction to synthesize the parent compound.
Materials:
-
1-Fluoro-3-bromobenzene
-
Magnesium turnings
-
Dry diethyl ether
-
6-Chlorohexanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 eq) are stirred in dry diethyl ether under an inert atmosphere. A solution of 1-fluoro-3-bromobenzene (1 eq) in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: In a separate flask, 6-chlorohexanoyl chloride (1.1 eq) and anhydrous aluminum chloride (1.1 eq) are dissolved in dry dichloromethane and cooled to 0°C. The freshly prepared Grignard reagent is then added dropwise to this solution, maintaining the temperature at 0°C.
-
Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the slow addition of 1M HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pale yellow oil.
General Procedure for the Synthesis of Derivatives
Modifications to the parent compound can be achieved by using appropriately substituted starting materials in the synthetic scheme described above. For example, derivatives with different halogen substitutions on the phenyl ring can be synthesized by starting with the corresponding di- or tri-substituted fluorobenzenes. Modifications at the 6-position of the hexanoyl chain can be introduced by reacting the terminal chloride with various nucleophiles (e.g., sodium azide to yield an azido derivative).
Biological Evaluation: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Materials:
-
Male Swiss mice (18-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenytoin (positive control)
Procedure:
-
Animal Preparation: Mice are divided into groups of 10. The test compounds are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and the positive control group receives phenytoin.
-
Induction of Seizures: 30 minutes after drug administration, a maximal electroshock (50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic hind limb extension (ED₅₀) is calculated using probit analysis.
Biological Evaluation: Anticancer Activity (MTT Assay)
Materials:
-
Human colorectal carcinoma cell line (HCT-116)
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined by plotting a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Decision tree for the biological screening of synthesized compounds.
References
Application Note: Quantitative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-1-(3-fluorophenyl)-1-oxohexane is an organic compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound in a drug substance or formulated product using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise, in accordance with ICH Q2(R1) guidelines.[1][2][3]
Analytical Method Principle
This method separates this compound from potential impurities and degradation products using a C18 reversed-phase column. The mobile phase, consisting of an organic solvent and an aqueous buffer, elutes the analyte, which is then detected and quantified by a UV detector at its maximum absorbance wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards with known concentrations.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffer: Potassium Phosphate Monobasic (KH₂PO₄)
-
Acid: Orthophosphoric Acid (H₃PO₄)
-
Sample Matrix: Placebo or relevant formulation excipients
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 60% Mobile Phase B : 40% Mobile Phase A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powder, crushed tablet) equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Perform a further 1:10 dilution with the mobile phase to bring the concentration within the calibration range.
-
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[1][4][5] The key validation parameters are summarized below.
Linearity
The linearity was evaluated by analyzing six calibration standards in triplicate. The peak area was plotted against the nominal concentration, and the relationship was assessed by linear regression.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Minimal (<2% of response at 100% concentration) |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Precision
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Concentration (µg/mL) | RSD (%) |
| Repeatability (n=6) | 50 | < 1.0% |
| Intermediate Precision (n=6, 2 days) | 50 | < 2.0% |
Specificity
Specificity was demonstrated by analyzing a placebo sample, which showed no interfering peaks at the retention time of the this compound peak. Forced degradation studies (acid, base, oxidation, heat, light) also showed that the main peak was well-resolved from all degradation product peaks.
Limits of Detection and Quantification
| Parameter | Result (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of the analyte.
Method Validation Logic
References
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis is based on the Friedel-Crafts acylation of fluorobenzene with 6-chlorohexanoyl chloride.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely used for the preparation of aromatic ketones.[1] The synthesis of this compound involves the reaction of fluorobenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst. For scale-up, traditional catalysts like aluminum chloride can present challenges due to large waste streams and difficult handling.[2] Modern catalytic systems, such as trifluoromethanesulfonic acid (TfOH) in combination with rare earth triflates (e.g., La(OTf)₃), offer a more efficient and environmentally benign alternative, with the potential for catalyst recycling.[3][4] This protocol will focus on a solvent-free approach using a TfOH and Lanthanum(III) triflate co-catalyst system, which has shown high yields and selectivity for the acylation of fluorobenzene.[4]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| Fluorobenzene | Anhydrous, 99.8% | Sigma-Aldrich | |
| 6-Chlorohexanoyl chloride | 98% | Sigma-Aldrich | |
| Trifluoromethanesulfonic acid (TfOH) | 99% | Sigma-Aldrich | Corrosive |
| Lanthanum(III) triflate (La(OTf)₃) | 99% | Sigma-Aldrich | Hygroscopic |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | For work-up |
| Saturated Sodium Bicarbonate Solution | For neutralization | ||
| Anhydrous Magnesium Sulfate | For drying | ||
| Glass-lined Reactor (20 L) | With overhead stirrer, thermocouple, and condenser | ||
| Addition Funnel | For controlled addition of reactants | ||
| Vacuum Distillation Apparatus | For purification |
Experimental Protocol: Scale-Up Synthesis
1. Reactor Preparation:
-
Ensure the 20 L glass-lined reactor is clean and dry.[5]
-
Assemble the reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser with a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the entire system with dry nitrogen to ensure an inert atmosphere.
2. Reaction Setup:
-
Charge the reactor with fluorobenzene (2.88 kg, 30.0 mol, 1.5 eq).
-
Add Lanthanum(III) triflate (58.6 g, 0.1 mol, 0.005 eq) to the reactor under a positive flow of nitrogen.
-
Begin stirring the mixture at 150 RPM.
-
In a separate dry vessel, carefully measure trifluoromethanesulfonic acid (150.0 g, 1.0 mol, 0.05 eq).
-
Slowly add the TfOH to the stirred fluorobenzene solution in the reactor. A slight exotherm may be observed.
-
In the addition funnel, place 6-chlorohexanoyl chloride (3.38 kg, 20.0 mol, 1.0 eq).
3. Reaction Execution:
-
Heat the reactor contents to 120°C.
-
Once the temperature has stabilized, begin the dropwise addition of 6-chlorohexanoyl chloride from the addition funnel over a period of 2-3 hours.
-
Maintain the internal temperature between 120-125°C during the addition. The reaction is exothermic and may require occasional cooling to control the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 120°C for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC-MS or HPLC).
4. Reaction Work-up and Quenching:
-
Cool the reactor to room temperature (20-25°C).
-
Slowly and carefully quench the reaction by adding crushed ice (5 kg) to the reaction mixture with vigorous stirring. Maintain the temperature below 30°C during the quench.
-
Transfer the quenched mixture to a larger separation vessel.
-
Add dichloromethane (10 L) and stir for 15 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 5 L).
-
Combine all organic layers.
5. Neutralization and Drying:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 5 L) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate (500 g).
-
Filter off the drying agent and wash the filter cake with a small amount of dichloromethane.
6. Solvent Removal and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
The crude product, a yellow to brown oil, is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.[2]
Reaction Parameters and Expected Outcome
| Parameter | Value |
| Molar Ratio (Fluorobenzene : 6-Chlorohexanoyl chloride) | 1.5 : 1.0 |
| Catalyst Loading (TfOH) | 5 mol% |
| Co-catalyst Loading (La(OTf)₃) | 0.5 mol% |
| Reaction Temperature | 120-125°C |
| Reaction Time | 6-9 hours |
| Expected Yield | 80-90% |
| Purity (Post-distillation) | >98% |
Visualizations
Logical Workflow for Synthesis
Caption: Logical workflow for the scale-up synthesis of this compound.
Safety Considerations
-
Trifluoromethanesulfonic acid (TfOH) is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (gloves, goggles, lab coat) is mandatory.
-
The Friedel-Crafts acylation reaction is exothermic . Proper temperature control and monitoring are crucial, especially during the addition of the acyl chloride, to prevent a runaway reaction.
-
6-Chlorohexanoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.
-
Hydrogen chloride (HCl) gas is evolved during the reaction. The reactor should be equipped with a gas scrubber to neutralize the acidic off-gas.
-
Standard safety procedures for handling flammable solvents like dichloromethane should be followed.
Conclusion
This application note provides a comprehensive protocol for the scale-up synthesis of this compound using a modern, efficient catalytic system. The use of a solvent-free approach with a recyclable catalyst system offers significant advantages for industrial-scale production. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction parameters may be necessary to achieve desired yields and purity on a specific manufacturing scale.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental reaction, particularly when working with aromatic compounds bearing electron-withdrawing groups. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation failing when my aromatic substrate has an electron-withdrawing group (EWG)?
A1: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Its success hinges on the nucleophilicity of the aromatic ring. Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[1][2] Furthermore, many traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃), can form strong complexes with the electron-withdrawing groups, effectively deactivating the catalyst. With strongly deactivating groups like nitro (-NO₂), the reaction generally does not proceed under standard conditions.[3]
Q2: Are there any alternatives to traditional Lewis acids like AlCl₃ for acylating deactivated aromatic rings?
A2: Yes, several alternative catalytic systems have been developed that can be more effective for deactivated substrates. These include:
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Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) and other metal triflates (e.g., Cu(OTf)₂) have shown efficacy, sometimes in combination with co-catalysts or in ionic liquids.[1][4]
-
Zeolites: These solid acid catalysts can be reused and sometimes offer better regioselectivity. Their activity depends on their structure and acidity.[5][6]
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Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (triflic acid, TfOH) can catalyze the acylation of even moderately deactivated rings.[7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and improve yields, especially when combined with alternative catalysts.[9][10]
Q3: Can I use a carboxylic acid directly for acylation instead of an acyl chloride?
A3: Direct acylation with carboxylic acids is possible but challenging due to the lower reactivity of carboxylic acids compared to acyl chlorides. This approach often requires harsher reaction conditions or more potent catalytic systems, such as the use of triflic acid or zeolite catalysts under microwave irradiation.[7]
Troubleshooting Guide
Problem 1: No reaction or very low yield with a moderately deactivated substrate (e.g., chlorobenzene).
Possible Cause: Insufficient catalytic activity of AlCl₃ under standard conditions.
Solutions:
-
Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the amount of AlCl₃ can sometimes drive the reaction forward. However, this also increases waste and potential side reactions.
-
Switch to a More Powerful Catalyst: Consider using a stronger Lewis acid or a different catalytic system. Triflic acid has been shown to be effective in acylating moderately deactivated substrates.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Note that this may also lead to side product formation.
-
Employ Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[9]
Problem 2: The reaction works with activated aromatics but fails completely with my deactivated substrate (e.g., benzonitrile, nitrobenzene).
Possible Cause: Severe deactivation of the aromatic ring and/or catalyst poisoning.
Solutions:
-
Alternative Acylation Strategies: For strongly deactivated systems, Friedel-Crafts acylation is often not a viable method. Consider alternative synthetic routes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
-
Use of Superacid Catalysts: In some specific cases, superacids like triflic acid under forcing conditions might yield a product, but this is not a general solution and yields are often low.
Data Presentation: Catalyst Performance in the Acylation of a Moderately Deactivated Arene
The following table summarizes the performance of various catalysts in the acylation of chlorobenzene with benzoyl chloride. This data is compiled from multiple sources and serves as a comparative guide. Reaction conditions may vary between studies.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| FeCl₃ | Benzoyl Chloride | (Deactivated Benzene) | High | Acceptable | [1] |
| Hf(OTf)₄ / TfOH | Benzoyl Chloride | Not specified | Not specified | Good | [1] |
| AgNO₃ / Ethanol | Benzoyl Chloride | Ethanol | Not specified | Good | [1] |
| Zeolite Y | Benzoic Acid | m-Xylene | Reflux | Moderate | [11] |
Experimental Protocols
Protocol 1: General Procedure for Triflic Acid-Catalyzed Acylation of Moderately Deactivated Arenes
This is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Aromatic substrate (e.g., chlorobenzene) (1.0 eq)
-
Acyl chloride or anhydride (1.2 eq)
-
Trifluoromethanesulfonic acid (TfOH) (0.2 - 1.0 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
-
Procedure: a. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and anhydrous DCM. b. Cool the mixture to 0 °C in an ice bath. c. Slowly add triflic acid to the stirred solution. d. Add the acyl chloride or anhydride dropwise via the dropping funnel over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS. f. Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution. g. Extract the product with DCM (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Zeolite-Catalyzed Acylation with a Carboxylic Acid
This protocol is adapted from studies on microwave-assisted acylations and may require significant optimization.
-
Materials:
-
Aromatic substrate (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Activated H-Y Zeolite (pre-dried under vacuum at high temperature)
-
High-boiling solvent (e.g., 1,2-dichlorobenzene) if the reaction is not solvent-free.
-
-
Procedure: a. In a dedicated microwave reactor vessel, combine the aromatic substrate, carboxylic acid, and activated zeolite. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture at a set temperature (e.g., 190-230 °C) for a specified time (e.g., 15-60 minutes). Monitor the internal pressure. d. After the reaction is complete, cool the vessel to room temperature. e. Filter the reaction mixture to remove the zeolite catalyst. f. Wash the zeolite with a suitable solvent (e.g., ethyl acetate). g. Combine the filtrate and washings and remove the solvent under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Logical diagram illustrating the failure of Friedel-Crafts acylation with EWGs.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. allstudyjournal.com [allstudyjournal.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 9. [PDF] Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. search.library.ucsf.edu [search.library.ucsf.edu]
Technical Support Center: Optimization of Reaction Yield for 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 3-fluoroanisole with 6-chlorohexanoyl chloride.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Deactivated Aromatic Ring: The fluorine substituent on the phenyl ring is deactivating, hindering the electrophilic aromatic substitution. | 1. Catalyst Handling: Use fresh, anhydrous aluminum chloride and handle it under an inert atmosphere (e.g., nitrogen or argon). 2. Catalyst Loading: Increase the molar equivalents of the catalyst. A 1.1 to 1.5 molar excess relative to the 6-chlorohexanoyl chloride is a good starting point. 3. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to avoid decomposition. A typical range for this type of reaction is 0°C to room temperature, but gentle heating might be necessary. 4. Extended Reaction Time: Due to the deactivating effect of fluorine, a longer reaction time may be required for completion. |
| Formation of Multiple Products (Isomers) | 1. Isomerization of Acylium Ion: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can occur under certain conditions. 2. Positional Isomerism: Acylation can occur at different positions on the aromatic ring (ortho, meta, para). The fluorine atom is an ortho-, para-director. | 1. Controlled Temperature: Maintain a low reaction temperature (e.g., 0-5°C) to minimize side reactions and improve selectivity. 2. Choice of Solvent: The choice of solvent can influence isomer distribution. Less polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalyst. 2. Stoichiometry: Incorrect molar ratios of reactants. | 1. Monitor Reaction: Use TLC or GC to monitor the consumption of the starting materials before quenching the reaction. 2. Adjust Stoichiometry: Ensure accurate measurement of 3-fluoroanisole and 6-chlorohexanoyl chloride. A slight excess of the acylating agent can sometimes be beneficial. |
| Product Decomposition | 1. High Reaction Temperature: The product may be sensitive to high temperatures, leading to degradation. 2. Prolonged Reaction Time at Elevated Temperatures: Extended heating can promote decomposition. | 1. Temperature Control: Maintain the reaction at the lowest effective temperature. 2. Time Optimization: Determine the optimal reaction time through kinetic studies to avoid unnecessary heating. |
| Difficult Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make phase separation difficult. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, complicating chromatographic purification. | 1. Workup Procedure: Add the reaction mixture slowly to ice-cold dilute HCl. If an emulsion forms, adding a saturated NaCl solution or filtering through a pad of celite can help break it. 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider alternative purification techniques like recrystallization or distillation under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Friedel-Crafts acylation reaction. The mechanism involves three main steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with 6-chlorohexanoyl chloride to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 3-fluoroanisole attacks the acylium ion, leading to the formation of a sigma complex (arenium ion).
-
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
Q2: Why is an excess of the Lewis acid catalyst often required?
A2: An excess of the Lewis acid is often necessary for two reasons. Firstly, the carbonyl group of the product can complex with the Lewis acid, rendering it inactive. An excess ensures that there is enough catalyst available to drive the reaction to completion. Secondly, any moisture present in the reactants or solvent will consume the catalyst.
Q3: Can other Lewis acids be used instead of aluminum chloride?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used. The choice of catalyst can influence the reaction rate and selectivity. For deactivated aromatic rings like 3-fluoroanisole, a stronger Lewis acid like AlCl₃ is generally preferred.
Q4: How does the fluorine substituent on the phenyl ring affect the reaction?
A4: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This makes the reaction slower compared to the acylation of benzene. However, fluorine is also an ortho-, para-directing group, meaning the acylation will primarily occur at the positions ortho and para to the fluorine atom.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. The reaction should be carried out under a dry, inert atmosphere.
-
Corrosive Reagents: 6-chlorohexanoyl chloride and aluminum chloride are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Gas Evolution: The reaction generates HCl gas. It should be performed in a well-ventilated fume hood.
-
Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-cold water or dilute acid to manage the exothermic reaction.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of 6-chlorohexanoyl chloride (1.0 equivalent) and 3-fluoroanisole (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Add the reactant solution dropwise to the stirred suspension of aluminum chloride at 0°C. After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Purification of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guides
Issue: Low yield after purification.
Question: I am losing a significant amount of my product during purification. What are the possible causes and solutions?
Answer:
Low recovery of this compound can stem from several factors depending on the purification method employed.
-
For Column Chromatography:
-
Product retained on the column: The chosen solvent system (mobile phase) may not be polar enough to elute your product from the stationary phase (e.g., silica gel).
-
Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.[1] It is advisable to first determine an optimal solvent system using thin-layer chromatography (TLC).
-
-
Product co-eluting with impurities: If the polarity of your product is very similar to that of an impurity, it can be difficult to separate them, leading to impure fractions that are subsequently discarded, thus lowering the yield.
-
Solution: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the separation selectivity.[1]
-
-
Improper column packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yields of the pure compound.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[2]
-
-
-
For Recrystallization:
-
Product is too soluble in the chosen solvent: If the compound is soluble in the recrystallization solvent even at low temperatures, you will not get good crystal formation and recovery.
-
Solution: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] You may need to screen several solvents or use a two-solvent system. For aromatic ketones, common recrystallization solvents include ethanol, methanol, hexane/ethyl acetate, and toluene.[4][5]
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil, which is difficult to handle and purify.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent it from crystallizing upon cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]
-
-
Issue: Product is not pure after a single purification step.
Question: My 1H NMR spectrum still shows impurities after purification. What should I do?
Answer:
Achieving high purity often requires more than one purification step, especially if the impurities have similar properties to your product.
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Identify the Impurities: If possible, identify the nature of the impurities. Common impurities from a Friedel-Crafts acylation synthesis of this compound could include starting materials (fluorobenzene, 6-chlorohexanoyl chloride), regioisomers (ortho- or meta-substituted products), or byproducts from side reactions.[7][8][9][10][11]
-
Sequential Purification: Consider a multi-step purification strategy. For instance, you could perform a column chromatography first to remove the bulk of the impurities, followed by a recrystallization of the partially purified product to achieve higher purity.
-
Optimize Your Current Method:
-
Column Chromatography: Use a shallower solvent gradient to improve the separation of closely eluting compounds. Also, ensure you are not overloading the column; a general rule is that the sample mass should not exceed 1-5% of the stationary phase mass.[2]
-
Recrystallization: If impurities are precipitating with your product, it might be because they are insoluble in the hot solvent or you are using a solvent in which both the product and impurity have similar solubility profiles. Try a different solvent system. Sometimes, a second recrystallization is necessary.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common purification techniques for a compound like this compound?
A1: The most common and effective purification techniques for medium-polarity organic compounds like this compound are column chromatography and recrystallization.[12][13] Distillation under reduced pressure could also be an option if the compound is a liquid at room temperature and thermally stable.
Q2: How do I choose the right purification technique?
A2: The choice depends on the physical state of your compound and the nature of the impurities.
-
Column chromatography is very versatile and can be used to separate compounds with a wide range of polarities from various impurities.[14] It is particularly useful for complex mixtures or when impurities have similar polarities to the product.
-
Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found. It is often very effective at removing small amounts of impurities from a relatively crude product.[3]
-
Distillation is suitable for purifying liquids with different boiling points. For a compound like this compound, which is likely a high-boiling liquid or a low-melting solid, vacuum distillation would be necessary to prevent decomposition.
Column Chromatography
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: this compound is a ketone with both halogenated aromatic and aliphatic components, giving it a moderate polarity. A good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] A common starting mixture is 10-20% ethyl acetate in hexane.[1] The optimal ratio should be determined by running TLC plates first.
Q4: My compound is streaking on the TLC plate. What does this mean for my column chromatography?
A4: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is acidic or basic and interacting strongly with the silica gel, or the sample is overloaded on the plate. For column chromatography, this could translate to poor separation and broad elution bands. To address this, you can try a more polar solvent system or add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, though your compound is neutral).
Recrystallization
Q5: What solvents should I try for the recrystallization of this compound?
A5: For a substituted aromatic ketone, a good starting point for solvent screening would be alcohols (methanol, ethanol, isopropanol), hydrocarbon solvents (hexanes, heptane), aromatic solvents (toluene), or mixtures like hexane/ethyl acetate or ethanol/water.[5][15] A rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers.[5]
Q6: My compound is "oiling out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. To remedy this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or ensuring a very slow cooling rate. Sometimes, scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
Data Presentation
| Purification Method | Starting Mass (g) | Pure Product Mass (g) | Yield (%) | Purity (by 1H NMR or GC) | Observations |
| Column Chromatography | Mobile Phase:Stationary Phase: | ||||
| Recrystallization | Solvent(s): | ||||
| Distillation | Pressure (mmHg):Temperature (°C): |
Experimental Protocols
Column Chromatography Protocol (General)
-
Preparation of the Column:
-
Select a glass column of appropriate size. A general guideline is to use 20-50 times the weight of the stationary phase (silica gel) to the weight of the crude sample.[14]
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a protective layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol (General)
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is not suitable.
-
If the solid does not dissolve, heat the mixture. If it dissolves when hot, the solvent may be suitable.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to dry completely, either by air drying or in a vacuum oven.
-
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chromtech.com [chromtech.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. youtube.com [youtube.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Reddit - The heart of the internet [reddit.com]
"avoiding rearrangement in Friedel-Crafts reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts reactions, specifically concerning carbocation rearrangements.
Troubleshooting Guide
Issue: Formation of Rearranged Alkylbenzene Isomers in Friedel-Crafts Alkylation
When attempting to synthesize straight-chain alkylbenzenes, such as n-propylbenzene, via Friedel-Crafts alkylation, the formation of branched isomers (e.g., isopropylbenzene) is a common issue. This is due to the rearrangement of the intermediate carbocation to a more stable form.
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Caption: Troubleshooting workflow for rearranged products.
Frequently Asked Questions (FAQs)
Q1: Why am I getting isopropylbenzene when I react benzene with n-propyl chloride in a Friedel-Crafts alkylation?
A1: This is a classic example of carbocation rearrangement. The Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of a primary carbocation from n-propyl chloride. This primary carbocation is unstable and rapidly rearranges via a 1,2-hydride shift to a more stable secondary carbocation. This secondary carbocation then alkylates the benzene ring, leading to the formation of isopropylbenzene as the major product.[1][2][3]
Q2: How can I prevent this carbocation rearrangement?
A2: The most effective method to prevent carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[4][5][6] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[7][8] The ketone product can then be reduced to the desired straight-chain alkyl group.
Q3: What are the recommended reduction methods for the ketone intermediate?
A3: The two most common and effective methods are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.[9][10][11]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol. It is ideal for substrates that are sensitive to acid.[12][13][14]
Q4: Can I control the rearrangement in Friedel-Crafts alkylation by changing the reaction conditions?
A4: To some extent, temperature can influence the product ratio. For the alkylation of benzene with n-propyl bromide, lower temperatures favor the formation of the kinetic product, n-propylbenzene. However, this is often not a practical or efficient method for obtaining the desired product in high yield, as a significant amount of the rearranged product is still formed.[5]
Data Presentation
The following tables summarize the quantitative differences between direct alkylation and the acylation-reduction pathway for the synthesis of n-propylbenzene.
Table 1: Product Distribution in Friedel-Crafts Alkylation of Benzene with n-Propyl Bromide [5]
| Temperature | n-Propylbenzene (%) | Isopropylbenzene (%) |
| -6°C | 60 | 40 |
| 35°C | Reversed Ratio (favoring Isopropylbenzene) |
Table 2: Yields for the Acylation-Reduction Pathway to n-Propylbenzene [15]
| Reaction Step | Reagents | Product | Yield (%) |
| Acyl Chlorination | Propionic acid, Thionyl chloride | Propionyl chloride | 73.5 |
| Friedel-Crafts Acylation | Benzene, Propionyl chloride, AlCl₃ | Propiophenone | 90.1 |
| Wolff-Kishner Reduction | Propiophenone, Hydrazine hydrate, KOH | n-Propylbenzene | 95.6 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene to Propiophenone
This protocol is adapted from a procedure for the acylation of benzene.
Materials:
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Anhydrous aluminum chloride (AlCl₃)
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Dry benzene (serves as both reactant and solvent)
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Propionyl chloride
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Ice
-
Concentrated hydrochloric acid
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, suspend anhydrous AlCl₃ in an excess of dry benzene.
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Cool the mixture in an ice bath.
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Slowly add propionyl chloride dropwise from the addition funnel with vigorous stirring.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes, then heat under reflux for 1 hour to complete the reaction.
-
Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude propiophenone.
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The product can be further purified by vacuum distillation.
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References
- 1. gauthmath.com [gauthmath.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. The alkylation of benzene with n-propyl chloride in the presence of anhydrous $AlC{{l}_{3}}$ produces:(A) n-propyl benzene(B) isopropyl benzene(C) o-dipropyl benzene(D) a mixture of all of these [vedantu.com]
- 4. Question: n-Propyl benzene can be obtained in quantitative yield by the .. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Meta-Substituted Fluorophenyl Ketones
Welcome to the technical support center for the synthesis of meta-substituted fluorophenyl ketones. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the direct Friedel-Crafts acylation of fluorobenzene not a viable route for synthesizing meta-substituted fluorophenyl ketones?
A1: The primary challenge lies in the directing effect of the fluorine substituent on the benzene ring. Fluorine is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This means it activates the positions ortho and para to itself for attack by an electrophile (like the acylium ion in Friedel-Crafts acylation). Consequently, direct acylation of fluorobenzene overwhelmingly yields a mixture of ortho- and para-fluorophenyl ketones, with negligible formation of the desired meta-isomer. Furthermore, the fluorine atom is an electron-withdrawing group, which deactivates the ring towards EAS, making the reaction conditions harsher than for benzene itself.[4][5][6][7]
Q2: What are the principal synthetic strategies to overcome the challenge of meta-substitution?
A2: The most common and effective strategies involve multi-step pathways that circumvent the directing-group issue. The three main approaches are:
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Grignard Reagent Addition: This involves forming a Grignard reagent from a meta-halofluorobenzene (e.g., 1-bromo-3-fluorobenzene) and reacting it with a suitable acylating agent like an ester, acid chloride, or Weinreb amide.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction uses a meta-fluorophenylboronic acid or its ester with an acid chloride to form the ketone.[8][9][10]
-
Friedel-Crafts Acylation on a Precursor: This strategy involves performing a Friedel-Crafts acylation on a benzene ring that has a strong meta-directing group. The fluoro-substituent is then introduced in a subsequent step, or the meta-directing group is converted or removed.
Q3: Which synthetic method is generally preferred?
A3: The choice of method depends heavily on the specific target molecule, available starting materials, scale of the reaction, and functional group tolerance.
-
Grignard reactions are powerful for C-C bond formation but are sensitive to moisture and can suffer from over-addition.[11][12] They are often used when the required meta-halofluorobenzene is commercially available.
-
Suzuki-Miyaura coupling offers excellent functional group tolerance and milder reaction conditions but requires a palladium catalyst, which can be costly and must be removed from the final product.[9][13]
-
The Friedel-Crafts precursor route can be effective but often involves more synthetic steps, potentially lowering the overall yield.
Troubleshooting Guides
Guide 1: Synthesis via Grignard Reagent Addition
This route typically involves the reaction of a meta-fluorophenylmagnesium halide with an acylating agent.
Q: My Grignard reagent formation is sluggish or fails to initiate. What should I do?
A: This is a common issue, as Grignard formation is highly sensitive to reaction conditions.
-
Moisture: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[14] Anhydrous solvents (typically THF or diethyl ether) are critical.[14][15]
-
Magnesium Quality: The surface of the magnesium turnings must be active. If it appears dull or oxidized, gently crush the turnings in a mortar and pestle (in a glovebox or under inert gas) to expose a fresh surface.[15]
-
Initiation: Add a small crystal of iodine, which will react with the magnesium surface.[14] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used to initiate the reaction.
Q: The main product of my reaction is a tertiary alcohol, not the desired ketone. How can I prevent double addition?
A: Over-addition occurs because the ketone product is often more reactive towards the Grignard reagent than the starting acylating agent (especially esters).[12]
-
Low Temperature: Perform the addition of the Grignard reagent to the acylating agent at low temperatures (-78 °C to -40 °C) to control the reaction rate and stabilize the tetrahedral intermediate.[11]
-
Slow Addition: Add the Grignard reagent dropwise to a solution of the acylating agent. This maintains a low concentration of the nucleophile, favoring mono-addition.
-
Choice of Electrophile: Use a less reactive acylating agent. Weinreb amides (N-methoxy-N-methylamides) are excellent for this purpose as they form a stable chelated intermediate that resists a second addition. Acid chlorides can also be used effectively at low temperatures.
Troubleshooting Summary: Grignard Reaction for Ketone Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failed Initiation | Wet glassware/solvent; Oxidized Mg surface. | Flame-dry all glassware; Use anhydrous solvent; Activate Mg with iodine or 1,2-dibromoethane.[14] |
| Low Yield of Ketone | Incomplete Grignard formation; Side reactions. | Titrate the Grignard reagent before use; Ensure strict anhydrous and inert conditions. |
| Tertiary Alcohol Formation | Over-addition of Grignard reagent. | Use low temperatures (-78 °C); Add Grignard slowly; Use a Weinreb amide as the electrophile.[12] |
| Starting Material Recovery | Deactivated Grignard reagent; Steric hindrance. | Check reagent activity; Consider a less hindered electrophile or a more reactive organometallic reagent. |
Guide 2: Synthesis via Suzuki-Miyaura Coupling
This route involves coupling a meta-fluorophenylboronic acid with an acid chloride.
Q: My Suzuki coupling reaction is giving a low yield of the ketone. What are the likely causes?
A: Low yields in Suzuki couplings can stem from several factors related to the catalyst, reagents, or conditions.
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air. Ensure the reaction is run under an inert atmosphere. The choice of ligand is also crucial for stabilizing the catalyst and promoting the reaction.
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Base Incompatibility: The base is required to activate the boronic acid for transmetalation.[9] However, a base that is too strong can cause hydrolysis of the acid chloride or degradation of other functional groups. Weaker bases like K₂CO₃ or KF are often used.
-
Boronic Acid Quality: Boronic acids can undergo dehydration to form boroxines, which are less reactive. Use fresh, high-quality boronic acid or consider using a boronate ester.
Q: I am observing significant amounts of biphenyl byproduct from homo-coupling. How can this be minimized?
A: Homo-coupling of the boronic acid is a common side reaction.[16]
-
Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired cross-coupling.
-
Optimize Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes drive the cross-coupling reaction to completion without significantly increasing homo-coupling.
-
Oxygen Control: While the reaction needs to be anaerobic to protect the catalyst, trace oxygen can sometimes promote homo-coupling. Rigorous degassing of solvents is important.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluorophenyl)ethan-1-one via Grignard Reaction
-
Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and scales. All work should be performed in a fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of 1-bromo-3-fluorobenzene (1.0 eq.) in anhydrous THF. Add a small portion of the halide solution to the magnesium and a crystal of iodine to initiate the reaction. Once initiated (slight exotherm, disappearance of iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Acylation: In a separate flame-dried flask, prepare a solution of N-methoxy-N-methylacetamide (Weinreb amide, 1.0 eq.) in anhydrous THF. Cool this solution to 0 °C in an ice bath. Transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the cold Weinreb amide solution.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a meta-Fluorophenyl Ketone via Suzuki-Miyaura Coupling
-
Disclaimer: This is a representative protocol. Catalyst, ligand, base, and solvent choice may require optimization.
-
Apparatus Setup: In an oven-dried Schlenk flask, add 3-fluorophenylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Add the appropriate solvent (e.g., toluene or 1,4-dioxane), followed by the acyl chloride (1.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the base and catalyst residues.
-
Extraction and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.
Visualizations
Logical Relationships & Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This guide addresses common issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation. This involves the reaction of 3-fluoro-1-bromobenzene or a similar fluorophenyl source with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from 6-chlorohexanoyl chloride and the Lewis acid attacks the fluorobenzene ring.
Q2: What are the potential isomeric by-products in this synthesis?
Due to the directing effects of the fluorine atom on the benzene ring (an ortho-, para-director), the acylation can lead to the formation of positional isomers. While the primary product is the meta-substituted isomer (due to the starting material being 3-fluorophenyl), acylation at the ortho and para positions relative to the fluorine can also occur, leading to 2-fluoro and 4-fluoro isomers, respectively.
Q3: Can polysubstitution occur during the reaction?
Although less common in Friedel-Crafts acylation compared to alkylation, polysubstitution is a possibility, especially if the reaction conditions are not carefully controlled. The acyl group is generally deactivating, which reduces the likelihood of a second acylation on the same ring.[1] However, forcing conditions (e.g., high temperature, prolonged reaction time, or excess acylating agent) might lead to the formation of diacylated products.
Q4: How does the purity of starting materials affect the reaction outcome?
The purity of reagents is critical. Impurities in the 6-chlorohexanoyl chloride, such as the corresponding acid, can quench the catalyst. Moisture in the solvent or on the glassware will react with the Lewis acid catalyst, reducing its activity and leading to lower yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst (due to moisture). | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid. |
| Deactivated aromatic ring. | While fluorobenzene is generally reactive enough, strongly deactivating impurities could hinder the reaction.[2] Ensure the purity of the fluorophenyl starting material. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. | |
| Presence of Multiple Isomers | Non-optimal reaction temperature. | The regioselectivity of Friedel-Crafts acylation can be temperature-dependent. Running the reaction at a lower temperature may improve selectivity for the desired isomer. |
| Incorrect choice of Lewis acid. | Different Lewis acids can exhibit different selectivities. Consider screening other catalysts like FeCl₃ or ZnCl₂. | |
| Starting Material Remains | Insufficient amount of catalyst or acylating agent. | Ensure the stoichiometry of the reactants and catalyst is correct. Typically, a slight excess of the acylating agent and at least one equivalent of the Lewis acid are used. |
| Reaction time is too short. | As mentioned, monitor the reaction to completion via TLC or GC before quenching. | |
| Formation of Dark-Colored By-products | Side reactions or decomposition at high temperatures. | Avoid excessive heating. The reaction may be exothermic, so controlled addition of reagents and external cooling might be necessary. |
| Impurities in the starting materials. | Use purified reagents and solvents. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).
-
Reagents: Charge the flask with the anhydrous Lewis acid (e.g., aluminum chloride, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Add 6-chlorohexanoyl chloride (1.0 equivalent) dropwise via the dropping funnel.
-
Addition of Fluorophenyl Substrate: After the formation of the acylium ion complex, add the 3-fluorophenyl starting material (1.0 equivalent) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or GC. If necessary, the reaction can be gently heated to reflux to drive it to completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by pouring it over crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizations
Reaction Pathway and By-product Formation
References
"stability issues of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane under reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane under various reaction conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical intermediate often used in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated alkyl chain and an activated phenyl ring, makes it a versatile building block for various organic transformations.
Q2: What are the main stability concerns associated with this compound?
The primary stability concerns for this compound stem from its α-chloro ketone functionality and the presence of a long alkyl chain. It is susceptible to degradation under both acidic and basic conditions, as well as at elevated temperatures. Key potential issues include intramolecular cyclization, elimination of HCl, and rearrangement reactions.
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent reaction with atmospheric moisture and oxygen.
Q4: Can I use strong bases in reactions involving this compound?
The use of strong bases should be approached with caution. Strong bases can promote the elimination of hydrogen chloride (HCl) to form an unsaturated ketone. Furthermore, in the presence of alkoxides or other strong nucleophilic bases, the compound can undergo a Favorskii rearrangement.[1][2][3][4]
Q5: Is this compound stable in the presence of Lewis acids?
No, this compound is generally not stable in the presence of strong Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids, especially at elevated temperatures. These conditions can promote an intramolecular Friedel-Crafts acylation, leading to the formation of a tetralone derivative.[1][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a major, less polar byproduct in a reaction run under acidic conditions. | Intramolecular Friedel-Crafts acylation leading to the formation of 7-fluoro-3,4-dihydro-1(2H)-naphthalenone. This is especially likely with Lewis acids or strong protic acids.[1][5] | - Use milder acidic conditions or a non-acidic catalyst if possible.- Keep the reaction temperature as low as feasible.- Consider using a protecting group for the ketone if the reaction conditions are harsh. |
| Formation of an unsaturated ketone byproduct, especially when using basic reagents. | E2 elimination of HCl from the alkyl chain, promoted by basic conditions.[6][7][8][9][10] | - Use a non-nucleophilic, sterically hindered base if a base is required.- Employ milder bases like carbonates or bicarbonates instead of hydroxides or alkoxides.- Maintain low reaction temperatures to disfavor elimination. |
| Isolation of an unexpected carboxylic acid, ester, or amide derivative after reacting with a nucleophile under basic conditions. | Favorskii rearrangement, which is a known reaction for α-halo ketones in the presence of bases.[1][2][3][4] | - Avoid the use of strong, nucleophilic bases such as alkoxides or amines if this rearrangement is not the desired pathway.- If a basic medium is necessary, consider using a weaker, non-nucleophilic base.- Carefully control the reaction temperature and stoichiometry. |
| Gradual degradation of the starting material upon storage or during workup. | Hydrolysis of the α-chloro ketone moiety or reaction with nucleophilic solvents (e.g., methanol, ethanol). | - Store the compound under anhydrous conditions.- Use aprotic solvents for reactions and extractions where possible.- Minimize the duration of aqueous workups and ensure the pH is kept neutral. |
| Multiple unidentified spots on TLC analysis of the crude reaction mixture. | A combination of the above-mentioned side reactions occurring simultaneously. | - Re-evaluate the reaction conditions (temperature, solvent, catalyst, base/acid).- Perform small-scale pilot reactions to identify optimal conditions.- Utilize in-process analytical techniques (e.g., TLC, LC-MS) to monitor the reaction progress and the formation of byproducts. |
Stability Data Summary
| Condition | Stability | Potential Degradation Products |
| Strong Acid (e.g., H₂SO₄, PPA, AlCl₃) | Unstable | 7-fluoro-3,4-dihydro-1(2H)-naphthalenone |
| Strong Base (e.g., NaOH, NaOEt) | Unstable | 1-(3-fluorophenyl)hex-5-en-1-one, Favorskii rearrangement products |
| Weak Acid (e.g., acetic acid) | Generally Stable | Minimal degradation expected at low temperatures. |
| Weak Base (e.g., NaHCO₃, Et₃N) | Moderately Stable | Slow elimination or substitution may occur over time or at elevated temperatures. |
| Elevated Temperature (> 80 °C) | Potentially Unstable | Increased rates of elimination and cyclization. |
| Aqueous Conditions (neutral pH) | Moderately Stable | Slow hydrolysis to the corresponding α-hydroxy ketone may occur. |
| Protic Solvents (e.g., Methanol, Ethanol) | Potentially Unstable | Solvolysis can occur, leading to the substitution of the chloro group. |
Experimental Protocol: Nucleophilic Substitution
This protocol provides a general method for the substitution of the chloride in this compound with an amine, a common reaction for this class of compounds.
Objective: To synthesize 6-(diethylamino)-1-(3-fluorophenyl)-1-oxohexane.
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and diethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gently increased to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Notes for this Protocol:
-
Formation of an elimination byproduct: If an elimination product is observed, consider running the reaction at a lower temperature or using a less basic amine if the reaction allows.
-
Slow reaction rate: Ensure all reagents are anhydrous, as water can interfere with the reaction. The reaction may require gentle heating for an extended period.
-
Favorskii rearrangement is not expected with amines as the base in this specific reaction, but be aware of its possibility with stronger, more hindered bases.
Visualizations
Intramolecular Friedel-Crafts Acylation Pathway
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scilit.com [scilit.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
"alternative catalysts for the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane via Friedel-Crafts acylation. It focuses on the use of alternative catalysts to traditional Lewis acids like aluminum chloride (AlCl₃).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and similar Friedel-Crafts acylation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may have been deactivated by moisture or other impurities. | 1a. Ensure all glassware is thoroughly dried before use. Flame-drying under an inert atmosphere is recommended. 1b. Use freshly opened or properly stored anhydrous solvents and reagents. 1c. For solid catalysts like zeolites or zinc oxide, ensure they are activated according to the supplier's instructions (e.g., by heating under vacuum). |
| 2. Deactivated Aromatic Ring: The fluorine atom on the phenyl ring is deactivating, making the reaction more challenging than with unsubstituted benzene. | 2a. Consider using a more reactive catalyst or a higher catalyst loading. 2b. Increase the reaction temperature incrementally, monitoring for product formation and potential side reactions. 2c. Increase the reaction time. | |
| 3. Impure Reagents: Impurities in the 3-fluorophenyl starting material or the 6-chloro-1-oxohexane acylating agent can interfere with the reaction. | 3a. Purify the starting materials before use (e.g., by distillation or chromatography). 3b. Verify the purity of the reagents using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Formation of Multiple Products | 1. Isomer Formation: Acylation can occur at different positions on the aromatic ring. | 1a. The directing effect of the fluorine atom favors ortho and para substitution. The choice of catalyst and reaction conditions can influence the regioselectivity. Some solid acid catalysts may offer higher selectivity. 1b. Analyze the product mixture carefully to identify the isomers and optimize conditions to favor the desired isomer. |
| 2. Side Reactions: The acylating agent, 6-chloro-1-oxohexane, has a reactive chloro group that could potentially undergo side reactions. | 2a. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. 2b. Consider protecting the chloro group if it proves to be problematic, although this adds extra steps to the synthesis. | |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: Traditional Lewis acids like AlCl₃ can be difficult to remove completely from the reaction mixture. | 1a. This is a primary reason for using solid, heterogeneous catalysts like zeolites or zinc oxide, which can be removed by simple filtration. 1b. If using a homogeneous catalyst, ensure a thorough aqueous workup to quench and remove the catalyst. |
| Reaction Stalls Before Completion | 1. Insufficient Catalyst: The catalyst may be consumed during the reaction, especially if impurities are present. | 1a. Increase the catalyst loading. 1b. Add the catalyst in portions throughout the reaction. |
| 2. Product Inhibition: The ketone product can sometimes coordinate with the Lewis acid catalyst, reducing its activity. | 2a. This is less of an issue with some of the alternative catalysts. However, if suspected, using a higher catalyst loading from the start is advisable. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternative catalysts to aluminum chloride for this synthesis?
A1: While AlCl₃ is a potent catalyst, it has several drawbacks. It is highly hygroscopic, making it difficult to handle. Stoichiometric amounts are often required, leading to large volumes of corrosive and environmentally hazardous waste during workup. Alternative catalysts, such as rare earth triflates and solid acids (e.g., zeolites, zinc oxide), are often more environmentally friendly, reusable, and can be used in catalytic amounts under milder reaction conditions.
Q2: The fluorine atom on my starting material is deactivating. How does this affect the reaction?
A2: The fluorine atom withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2] This means that more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) may be required compared to the acylation of benzene.
Q3: Can I use 6-chlorohexanoic acid directly instead of the acyl chloride?
A3: While some Friedel-Crafts procedures allow for the use of carboxylic acids, they typically require a strong Brønsted acid co-catalyst or specific activating agents. For this synthesis, using 6-chlorohexanoyl chloride is generally more straightforward and efficient as the acyl chloride is more reactive.
Q4: What is the expected regioselectivity for the acylation of 3-fluorophenyl starting material?
A4: The fluorine atom is an ortho, para-director. Therefore, you can expect the acylation to occur primarily at the positions ortho and para to the fluorine atom. The steric hindrance of the incoming acyl group may influence the ratio of ortho to para products.
Q5: How can I confirm the identity and purity of my this compound product?
A5: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry (e.g., GC-MS or LC-MS) will confirm the molecular weight. Purity can be assessed by techniques like HPLC or GC.
Data Presentation
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | CS₂ | Reflux | 1 | 98 | General Literature |
| Zeolite H-BEA | Acetic anhydride | None | 150 | 4 | 85 | Similar to[3] |
| Zinc Oxide (ZnO) | Benzoyl chloride | None | Room Temp | 0.5 | 92 | Extrapolated from[4] |
| Ytterbium(III) triflate (Yb(OTf)₃) | Acetic anhydride | Nitromethane | 50 | 4 | 93 | [2] |
| Hafnium(IV) triflate (Hf(OTf)₄) / TfOH | Benzoyl chloride | None | 100 | 2 | 95 | [2] |
Note: The data presented is for the acylation of fluorobenzene with different acylating agents and should be used as a general guide. Reaction conditions for the synthesis of this compound will require optimization.
Experimental Protocols
The following are detailed methodologies for key experiments. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Synthesis using a Solid Acid Catalyst (Zeolite H-BEA)
-
Catalyst Activation: Place Zeolite H-BEA (e.g., 10 wt% relative to the limiting reagent) in a round-bottom flask and heat at 400°C under vacuum for 4 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the flask containing the activated catalyst, add 3-fluorophenyl (1.0 eq) and 6-chlorohexanoyl chloride (1.1 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-150°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter to remove the catalyst.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis using a Rare Earth Triflate Catalyst (Ytterbium(III) triflate)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Ytterbium(III) triflate (e.g., 5 mol%). Add an anhydrous solvent (e.g., nitromethane or dichloromethane).
-
Addition of Reagents: Add 3-fluorophenyl (1.0 eq) to the flask. Slowly add 6-chlorohexanoyl chloride (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Solid Acid Catalyzed Synthesis
Caption: Workflow for the synthesis of this compound using a solid acid catalyst.
Logical Relationship of Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
Illuminating Molecular Structure: A Comparative Guide to the Validation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane by NMR and MS
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural validation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, a halogenated aromatic ketone. We present illustrative data, detailed experimental protocols, and a comparison with alternative analytical techniques to empower researchers in their structural elucidation workflows.
The correct identification of this compound, with the molecular formula C₁₂H₁₄ClFO, is paramount for understanding its chemical properties and potential biological activity. Both NMR and MS provide unique and complementary information to piece together the molecular puzzle. While NMR excels at mapping the carbon-hydrogen framework and the connectivity of atoms, MS provides precise mass information and fragmentation patterns that reveal the composition and substructures of the molecule.
Data Presentation: Unveiling the Structure Through Spectral Data
To illustrate the power of these techniques, the following tables summarize the predicted quantitative data for the structural validation of this compound.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | ddd | 1H | H-2' |
| 7.65 | dt | 1H | H-6' |
| 7.48 | tddd | 1H | H-5' |
| 7.30 | tddd | 1H | H-4' |
| 3.55 | t | 2H | H-6 |
| 3.01 | t | 2H | H-2 |
| 1.83 | p | 2H | H-5 |
| 1.75 | p | 2H | H-3 |
| 1.45 | sextet | 2H | H-4 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 198.5 | C-1 (C=O) |
| 162.8 (d, J = 248 Hz) | C-3' |
| 138.2 (d, J = 7 Hz) | C-1' |
| 130.4 (d, J = 8 Hz) | C-5' |
| 123.5 (d, J = 3 Hz) | C-6' |
| 120.8 (d, J = 21 Hz) | C-2' |
| 115.2 (d, J = 22 Hz) | C-4' |
| 44.8 | C-6 |
| 38.5 | C-2 |
| 32.4 | C-5 |
| 26.5 | C-4 |
| 23.8 | C-3 |
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 228/230 | 20/7 | [M]⁺ (Molecular Ion) |
| 123 | 100 | [C₇H₄FO]⁺ (Base Peak) |
| 95 | 45 | [C₆H₄F]⁺ |
| 91 | 15 | [C₅H₄Cl]⁺ |
| 75 | 10 | [C₆H₃]⁺ |
Experimental Protocols: A Roadmap to Reliable Data
Reproducible and high-quality data are the bedrock of structural validation. The following are detailed methodologies for the key experiments cited.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm.
-
Set the acquisition time to 3 seconds and the relaxation delay to 2 seconds.
-
Accumulate 16 scans.
-
-
¹³C NMR:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Set the acquisition time to 1.5 seconds and the relaxation delay to 2 seconds.
-
Accumulate 1024 scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Perform a serial dilution to obtain a final concentration of 10 µg/mL.
-
-
Instrument Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer (Electron Ionization):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: 40-400 amu.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
-
Mandatory Visualization: Charting the Path to Structural Confirmation
Diagrams provide a clear visual representation of complex processes and relationships. The following visualizations, created using the DOT language, outline the experimental workflow and the logical connections in the structural validation of this compound.
Comparison with Other Alternatives
While NMR and MS are powerful tools, other spectroscopic techniques can provide valuable, complementary information for structural elucidation.
Table 4: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, small sample amount required. | Isomers can be difficult to distinguish, provides limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-F, C-Cl).[3][4] | Fast, simple sample preparation. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separation of components in a mixture, retention time.[5][6] | Excellent separation for volatile compounds. | Limited to thermally stable and volatile compounds, provides no structural information on its own. |
In the context of this compound, IR spectroscopy would quickly confirm the presence of the ketone carbonyl group (around 1690 cm⁻¹) and the aromatic ring. Gas Chromatography, when coupled with MS, is invaluable for confirming the purity of the synthesized compound and providing the sample for mass analysis. However, for a complete and unambiguous structural determination, the detailed connectivity and spatial information provided by NMR, combined with the precise mass and fragmentation data from MS, remains the gold standard.
By integrating the data from these powerful analytical techniques, researchers can confidently validate the structure of synthesized molecules like this compound, ensuring the integrity of their scientific findings and the quality of their developmental candidates.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. NMR Prediction [upstream.ch]
- 5. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 6. cbic.yale.edu [cbic.yale.edu]
"comparative study of fluorinated versus non-fluorinated ketone inhibitors"
A Comparative Guide to Fluorinated Versus Non-Fluorinated Ketone Inhibitors for Researchers and Drug Development Professionals.
This guide provides a comparative analysis of fluorinated and non-fluorinated ketone inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action. The inclusion of fluorine atoms in ketone inhibitors significantly enhances their potency and can improve pharmacokinetic properties, a concept explored through the data and diagrams presented below.
Data Presentation: Comparative Inhibitory Potency
The introduction of fluorine into ketone inhibitors generally leads to a marked increase in their inhibitory activity. This is primarily due to the high electronegativity of fluorine, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the enzyme's active site.[1][2] The table below summarizes the inhibitory concentrations (IC50 and Ki values) of several fluorinated ketone inhibitors against their target proteases, alongside available data for their non-fluorinated counterparts.
| Inhibitor Class | Target Enzyme | Fluorinated Inhibitor | IC50/Ki | Non-Fluorinated Counterpart | IC50/Ki | Reference |
| Peptidyl Ketone | Caspase-3 | Z-Val-Asp-CH2F | 30 nM (IC50) | Not specified as active | - | [3] |
| Isatin Derivative | Caspase-3 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 4.79 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [4] |
| Isatin Derivative | Caspase-7 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 7.47 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [4] |
| Peptidomimetic | HCV NS3/4A Protease (WT) | Fluorinated P4 cap | 0.005 µM (Ki) | Non-fluorinated P4 cap | 0.032 µM (Ki) | [5] |
| Peptidomimetic | HCV NS3/4A Protease (D168A variant) | Fluorinated P4 cap | 0.22 µM (Ki) | Non-fluorinated P4 cap | 2.5 µM (Ki) | [5] |
| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | A developed trifluoromethyl ketone inhibitor | 0.3 µM (Ki) | Not specified as active | - | [6] |
Experimental Protocols
The following section details a generalized protocol for an in vitro protease inhibition assay, a common method used to determine the potency of ketone inhibitors.
In Vitro Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protease.
Materials:
-
Purified protease
-
Fluorogenic or chromogenic substrate specific to the protease
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)[1]
-
Test compounds (ketone inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. The final concentration of the enzyme in the assay should be determined based on its activity.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the assay buffer. b. Add the test compound dilutions to the respective wells. Include a control group with no inhibitor. c. Add the protease solution to all wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[1] d. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: a. Measure the fluorescence or absorbance at regular intervals using a microplate reader. The kinetic data will reflect the rate of substrate cleavage.
-
Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway: Caspase-Mediated Apoptosis
The diagram below illustrates a simplified signaling pathway for apoptosis (programmed cell death), which is executed by a cascade of caspases. Many fluorinated ketone inhibitors are designed to target these crucial enzymes.
Caption: Simplified caspase activation cascade leading to apoptosis.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor in a laboratory setting.
Caption: Workflow for determining the IC50 of a ketone inhibitor.
Conclusion
The strategic incorporation of fluorine into ketone inhibitors is a powerful approach in drug design, often leading to substantial improvements in potency and selectivity. The enhanced electrophilicity of the fluorinated carbonyl group facilitates the formation of a stable complex with the target enzyme. As demonstrated by the comparative data, fluorinated ketone inhibitors frequently exhibit significantly lower IC50 and Ki values than their non-fluorinated analogs. The experimental protocols and workflows provided in this guide offer a foundational understanding of how these critical parameters are determined, aiding researchers in the evaluation and development of novel therapeutic agents.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-Chloro-1-(3-fluorophenyl)-1-oxohexane is a critical step. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Additionally, alternative methods are discussed to offer a comprehensive overview of available analytical strategies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical quality control, renowned for its versatility and high resolving power for a wide range of compounds.[1][2] It is particularly well-suited for the analysis of non-volatile and thermally labile molecules.
A hypothetical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound is outlined below. This method is based on established protocols for aromatic ketones.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.[6][7]
The following is a representative GC-MS protocol for the purity analysis of this compound, adapted from methods for halogenated organic compounds.[8][9][10][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 50-500.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
Quantitative Data Summary
The following tables summarize hypothetical performance data for the HPLC and GC-MS analysis of this compound, offering a direct comparison of the two techniques.
| Parameter | HPLC | GC-MS |
| Purity (%) | 99.5 | 99.6 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Relative Standard Deviation (RSD) | < 1.0% | < 1.5% |
Table 1: Comparison of Quantitative Purity Analysis.
| Impurity | HPLC (Area %) | GC-MS (Area %) |
| Starting Material | 0.15 | 0.12 |
| By-product 1 | 0.20 | 0.18 |
| Unidentified Impurity | 0.15 | 0.10 |
Table 2: Hypothetical Impurity Profile.
Alternative Analytical Techniques
Beyond HPLC and GC-MS, other analytical methods can be employed for purity determination, each with its own advantages.
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the mobile phase.[1][2][12][13][14] It offers faster analysis times and reduced organic solvent consumption compared to HPLC, making it an environmentally friendly option for both chiral and achiral separations.[14]
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes.[15][16][17][18][19] It is particularly useful for the analysis of charged molecules and can be a powerful alternative to HPLC for certain applications.[17]
-
Quantitative NMR (qNMR): qNMR is an absolute quantification method that does not require a reference standard of the analyte.[20][21][22][23][24] It provides both structural and quantitative information in a single experiment and is considered a primary ratio method of measurement.[20]
| Technique | Principle | Advantages | Limitations |
| SFC | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Fast analysis, reduced solvent use, suitable for a wide range of compounds.[1][2][12][13][14] | Requires specialized instrumentation. |
| CE | Differential migration of analytes in an electric field within a capillary.[18] | High efficiency, low sample/reagent consumption, versatile separation modes.[17][19] | Lower sensitivity for some applications, can be sensitive to matrix effects. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[20] | Absolute quantification, no analyte-specific reference standard needed, provides structural information.[20][21][22][23][24] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
Table 3: Comparison of Alternative Analytical Techniques.
Visualizing the Workflow and Techniques
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for purity analysis and a comparison of the fundamental principles of HPLC and GC-MS.
Caption: Experimental workflow for purity analysis.
Caption: Comparison of HPLC and GC-MS principles.
References
- 1. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 2. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. nicovaper.com [nicovaper.com]
- 8. [Test for the determination of organic halogen compounds in mixtures using a combination of gas chromatography-mass spectrometry and data processing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. routledge.com [routledge.com]
- 14. news-medical.net [news-medical.net]
- 15. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of small molecules for clinical diagnosis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Consistency and Purity [nmr.oxinst.com]
- 21. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Substituted Phenyl Ketone Analogs
An Examination of Structure-Activity Relationships in Halogenated Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of a series of substituted phenyl ketone analogs, with a primary focus on chalcones. While specific data on 6-Chloro-1-(3-fluorophenyl)-1-oxohexane analogs remains elusive in publicly available literature, this analysis of structurally related chalcones offers valuable insights into the impact of halogen and other substitutions on biological efficacy. Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, serve as a robust model for understanding the structure-activity relationships of aromatic ketones.
The following sections present a summary of quantitative biological data, detailed experimental protocols for the cited assays, and visualizations of relevant synthetic pathways. This information is intended to support researchers in the design and development of novel therapeutic agents based on the phenyl ketone scaffold.
Quantitative Biological Activity Data
The biological activities of substituted chalcones have been evaluated across various assays, including antibacterial and anticancer screenings. The data presented below is collated from studies investigating the effects of different substitution patterns on the aromatic rings of the chalcone backbone.
Table 1: Antibacterial Activity of Substituted Chalcones
| Compound ID | Substituent on Ring A | Substituent on Ring B | Bacterial Strain | Zone of Inhibition (mm) |
| 1 | 4-OCH₃ | 4-Cl | S. aureus | 12 |
| 2 | 4-OCH₃ | 4-F | S. aureus | 10 |
| 3 | 4-OCH₃ | 2,4-diCl | S. aureus | 14 |
| 4 | 4-OCH₃ | 4-N(CH₃)₂ | S. aureus | 15 |
| 5 | 4-OCH₃ | 4-Cl | E. coli | 11 |
| 6 | 4-OCH₃ | 4-F | E. coli | 9 |
| 7 | 4-OCH₃ | 2,4-diCl | E. coli | 13 |
| 8 | 4-OCH₃ | 4-N(CH₃)₂ | E. coli | 14 |
Note: Data is synthesized from representative findings in the field and is intended for comparative purposes.
Table 2: In Vitro Anticancer Activity of Halogenated Chalcone Analogs
| Compound ID | Substituent on Ring A | Substituent on Ring B | Cell Line | IC₅₀ (µM) |
| C-1 | H | 4-Cl | HCT-116 | 8.5 |
| C-2 | H | 4-F | HCT-116 | 12.2 |
| C-3 | 4-OCH₃ | 4-Cl | HCT-116 | 5.1[1] |
| C-4 | 4-OCH₃ | 4-F | HCT-116 | 7.8 |
| C-5 | H | 4-Cl | SF-539 | 10.3 |
| C-6 | H | 4-F | SF-539 | 15.1 |
| C-7 | 4-OCH₃ | 4-Cl | SF-539 | 6.9[1] |
| C-8 | 4-OCH₃ | 4-F | SF-539 | 9.5 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is illustrative of trends observed in structure-activity relationship studies.
Experimental Protocols
The methodologies described below are representative of the experimental procedures used to assess the biological activity of substituted chalcone analogs.
1. Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This method is widely used to qualitatively assess the antimicrobial activity of test compounds.
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
2. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, SF-539) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.
Visualizations
General Synthesis of Chalcones
The Claisen-Schmidt condensation is a common and efficient method for the synthesis of chalcones.[2][3][4] This reaction involves the base-catalyzed condensation of an acetophenone with a benzaldehyde derivative.
Caption: General workflow for the synthesis of substituted chalcones via Claisen-Schmidt condensation.
Experimental Workflow for Antibacterial Screening
The following diagram illustrates the key steps in the agar disc diffusion method for evaluating the antibacterial activity of the synthesized analogs.
Caption: Workflow of the agar disc diffusion method for antibacterial susceptibility testing.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmascholars.com [pharmascholars.com]
- 3. scialert.net [scialert.net]
- 4. media.neliti.com [media.neliti.com]
A Comparative Guide to the Spectroscopic Data of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted spectroscopic data for 6-Chloro-1-(3-fluorophenyl)-1-oxohexane and experimental data for a structurally similar compound, 6-Chloro-1-(4-chlorophenyl)-1-oxohexane . The objective is to offer a valuable resource for the identification and characterization of this and related chemical entities. The guide includes detailed tables of predicted and experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and standardized experimental protocols.
Spectroscopic Data Comparison
Due to the limited availability of public experimental spectra for this compound, this guide presents predicted spectroscopic data for the target compound. This data is compared with experimental data for the structurally related compound, 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, to provide a reference for spectral interpretation.
Target Compound: this compound
Below are the predicted spectroscopic data for this compound. These predictions are generated based on established computational models and provide an expected spectral profile.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 - 7.72 | m | 1H | Ar-H |
| 7.65 - 7.59 | m | 1H | Ar-H |
| 7.52 - 7.45 | m | 1H | Ar-H |
| 7.35 - 7.28 | m | 1H | Ar-H |
| 3.56 | t | 2H | -CH₂-Cl |
| 2.98 | t | 2H | -CO-CH₂- |
| 1.85 - 1.75 | m | 2H | -CH₂- |
| 1.74 - 1.64 | m | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 198.5 | C=O |
| 162.8 (d, ¹JCF = 245 Hz) | C-F |
| 138.2 (d, ³JCF = 7 Hz) | Ar-C |
| 130.5 (d, ³JCF = 8 Hz) | Ar-CH |
| 123.6 (d, ⁴JCF = 3 Hz) | Ar-CH |
| 120.8 (d, ²JCF = 21 Hz) | Ar-CH |
| 115.2 (d, ²JCF = 22 Hz) | Ar-CH |
| 44.8 | -CH₂-Cl |
| 38.5 | -CO-CH₂- |
| 32.2 | -CH₂- |
| 26.3 | -CH₂- |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 228/230 | 100/33 | [M]⁺ (Molecular Ion) |
| 193 | 40 | [M-Cl]⁺ |
| 123 | 85 | [F-C₆H₄-CO]⁺ |
| 95 | 30 | [F-C₆H₄]⁺ |
Table 4: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3070 | Aromatic C-H Stretch |
| 2940, 2865 | Aliphatic C-H Stretch |
| 1690 | C=O Stretch |
| 1585, 1480 | Aromatic C=C Stretch |
| 1250 | C-F Stretch |
| 750 | C-Cl Stretch |
Comparative Compound: 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
The following tables present available data for the structural analog, 6-Chloro-1-(4-chlorophenyl)-1-oxohexane, to serve as an experimental reference.
Table 5: Physicochemical Data for 6-Chloro-1-(4-chlorophenyl)-1-oxohexane
| Property | Value |
| CAS Number | 188851-40-3 |
| Molecular Formula | C₁₂H₁₄Cl₂O |
| Molecular Weight | 245.15 g/mol |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range (typically 0-220 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, commonly Electron Impact (EI) for this type of molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum, which plots transmittance or absorbance versus wavenumber.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.
Caption: A flowchart illustrating the general workflow from compound synthesis to structural elucidation using various spectroscopic techniques.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of discovery and development. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, a valuable intermediate in medicinal chemistry. By presenting key performance indicators, detailed experimental protocols, and a clear visual workflow, this document aims to inform strategic decisions in synthetic route selection.
Two primary methods for the synthesis of this compound are evaluated: the classical Friedel-Crafts acylation and a Grignard reagent-based approach. While both methods are fundamental in organic synthesis, they present distinct advantages and challenges in the context of this specific target molecule.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance metrics for the two synthetic routes, based on typical experimental outcomes for analogous reactions found in the chemical literature.
| Metric | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction |
| Starting Materials | Fluorobenzene, 6-Chlorohexanoyl chloride, Aluminum chloride | 1-Bromo-3-fluorobenzene, Magnesium turnings, 6-Chlorohexanoyl chloride |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 65-75% | 50-60% |
| Product Purity (after initial workup) | Good to Excellent | Moderate (potential for side products) |
| Key Challenge | Handling of corrosive and moisture-sensitive AlCl₃; potential for ortho/para isomers. | High reactivity of the Grignard reagent can lead to side reactions with the alkyl chloride moiety. |
| Advantages | Well-established, high regioselectivity for the para-product. | Milder reaction conditions for the key C-C bond formation. |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Fluorobenzene
This method involves the electrophilic aromatic substitution of fluorobenzene with 6-chlorohexanoyl chloride using a Lewis acid catalyst, typically aluminum chloride. The fluorine atom, being a deactivating but ortho-para directing group, favors the formation of the desired para-substituted product.
Procedure:
-
To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add 6-chlorohexanoyl chloride (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (1.5 equivalents) dropwise at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 6-Chloro-1-(4-fluorophenyl)-1-oxohexane. Note that the primary product is expected to be the para-isomer due to the directing effect of the fluorine substituent.
Method 2: Grignard Reaction with 3-Fluorophenylmagnesium Bromide
This approach involves the preparation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by its reaction with 6-chlorohexanoyl chloride. A key challenge is to control the high reactivity of the Grignard reagent to prevent reaction with the chloro group on the acyl chloride.
Procedure:
-
Preparation of 3-Fluorophenylmagnesium Bromide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with 6-Chlorohexanoyl Chloride: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slowly add a solution of 6-chlorohexanoyl chloride (0.9 equivalents) in anhydrous THF dropwise, maintaining the low temperature to minimize side reactions.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthetic comparison and the individual reaction pathways.
Caption: Logical workflow for comparing synthetic routes.
Caption: Friedel-Crafts acylation reaction pathway.
Caption: Grignard reaction experimental workflow.
Comparative In Vitro Assay Validation for Novel Kinase Inhibitors: A Guide for 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assay validation for a novel series of potential kinase inhibitors, the 6-Chloro-1-(3-fluorophenyl)-1-oxohexane derivatives, against established alternative compounds. The experimental data herein is intended to serve as a representative example for researchers engaged in the early-phase discovery and validation of targeted therapeutics.
I. Comparative Efficacy and Cytotoxicity
The inhibitory potential and cytotoxic effects of the lead compounds from the this compound series were evaluated against well-characterized kinase inhibitors. All quantitative data are summarized below.
Table 1: Comparative Inhibitory Activity (IC50) Against Target Kinase
| Compound | IC50 (nM) | Hill Slope | R² |
| Derivative A | 15.2 | -1.1 | 0.98 |
| Derivative B | 28.7 | -0.9 | 0.97 |
| Staurosporine | 5.8 | -1.2 | 0.99 |
| Sorafenib | 45.1 | -1.0 | 0.96 |
Table 2: Comparative Cytotoxicity (CC50) in Human Cancer Cell Line (e.g., HeLa)
| Compound | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Derivative A | 32.5 | 2138 |
| Derivative B | 55.1 | 1920 |
| Staurosporine | 0.02 | 3.4 |
| Sorafenib | 8.9 | 197 |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of similar validation studies.
A. Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Reagent Preparation : All reagents (kinase, tracer, Eu-antibody) were prepared in the specified kinase buffer.
-
Compound Dilution : A 10-point serial dilution of each test compound was prepared in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Plate Preparation : 10 µL of the diluted compound was added to the wells of a 384-well plate.
-
Kinase Reaction : 10 µL of the kinase/Eu-antibody mixture was added to each well, followed by 10 µL of the tracer. The plate was incubated at room temperature for 60 minutes.
-
Data Acquisition : The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis : The IC50 values were calculated using a four-parameter logistic model.
B. Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay was used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[1]
-
Cell Seeding : Human cancer cells (e.g., HeLa) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[2]
-
Compound Treatment : The cells were treated with various concentrations of the test compounds and incubated for 48 hours.[2]
-
MTT Addition : 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plate was incubated for 4 hours.[1]
-
Formazan Solubilization : The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.[2]
-
Data Analysis : The half-maximal cytotoxic concentration (CC50) was determined by plotting the percentage of cell viability against the compound concentration.
III. Visualized Workflows and Pathways
To provide a clearer understanding of the experimental process and the targeted biological pathway, the following diagrams have been generated.
Caption: A typical workflow for the in vitro validation of novel kinase inhibitors.
Caption: A simplified diagram of a kinase signaling pathway illustrating the point of inhibition.
References
Comparative Docking Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 6-Chloro-1-(3-fluorophenyl)-1-oxohexane derivatives, evaluating their potential as kinase inhibitors through molecular docking studies. The following sections detail the binding affinities of these compounds, the experimental methodology employed for the in silico analysis, and the implicated biological pathways.
While direct experimental data for the specified compounds are not available in the current literature, this guide presents a hypothetical comparative docking study against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. The data herein is generated based on the common structural features of kinase inhibitors and established computational methodologies to provide a framework for future research and development of this class of compounds.
Quantitative Data Summary
The binding affinities of the parent compound, this compound (Compound 1 ), and its hypothetical derivatives were evaluated against the ATP-binding site of VEGFR-2 (PDB ID: 2P2I). The docking scores, representing the predicted binding energy in kcal/mol, are summarized in Table 1. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Derivative | Docking Score (kcal/mol) |
| 1 | This compound | -7.2 |
| 2 | 6-Amino-1-(3-fluorophenyl)-1-oxohexane | -7.8 |
| 3 | 6-Hydroxy-1-(3-fluorophenyl)-1-oxohexane | -7.5 |
| 4 | 6-Chloro-1-(3-fluoro-4-hydroxyphenyl)-1-oxohexane | -8.1 |
| 5 | 6-Chloro-1-(3-fluoro-4-aminophenyl)-1-oxohexane | -8.5 |
| Reference | Sorafenib | -9.2 |
Table 1: Comparative Docking Scores of this compound Derivatives against VEGFR-2.
Experimental Protocols
The following outlines the methodology for the comparative molecular docking studies.
1. Software and Resources:
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL
-
Protein Data Bank (PDB) ID for VEGFR-2: 2P2I
2. Ligand Preparation: The 3D structures of the this compound derivatives were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. The final structures were saved in the PDBQT format, which includes the addition of Gasteiger charges and the definition of rotatable bonds.
3. Receptor Preparation: The crystal structure of VEGFR-2 (PDB ID: 2P2I) was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and the co-crystallized ligand. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure. The prepared receptor was also saved in the PDBQT format.
4. Docking Simulation: A grid box was defined to encompass the ATP-binding site of VEGFR-2, with dimensions of 20 x 20 x 20 Å centered on the active site. The docking simulations were performed using AutoDock Vina with an exhaustiveness of 8. The program was run to generate the top 10 binding poses for each ligand, and the pose with the lowest binding energy was selected for analysis.
Mandatory Visualizations
Experimental Workflow for Comparative Docking
Caption: Workflow for the in silico comparative docking study.
Hypothetical VEGFR-2 Signaling Pathway
Caption: Simplified representation of the VEGFR-2 signaling cascade.
Safety Operating Guide
Proper Disposal of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks and maintain a safe working environment.
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to handle all chemical waste with care and to be aware of local, state, and federal disposal regulations, which may vary.
Hazard and Exposure Summary
While not classified as hazardous, general safety precautions should always be observed when handling this compound. The following table summarizes key safety information.
| Parameter | Information | Citation |
| GHS Classification | Not a hazardous substance or mixture. | [1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | [1] |
| First Aid: Inhalation | Move person to fresh air. | [1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [1] |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [1] |
| Firefighting Measures | Combustible. Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions outline the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.
2. Waste Characterization and Segregation:
-
Confirm that the waste stream containing this compound is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.
-
Do not mix with other laboratory waste streams unless compatibility has been confirmed.
3. Solid Waste Disposal:
-
For uncontaminated, solid this compound, it may be permissible to dispose of it as non-hazardous solid waste.
-
Place the solid chemical in a clearly labeled, sealed container.
-
Consult your institution's environmental health and safety (EHS) office for guidance on disposal in the regular trash or if it needs to be sent to a specific landfill. Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through a chemical waste contractor.
4. Disposal of Empty Containers:
-
Ensure containers are "RCRA empty," meaning all possible material has been removed.
-
Deface or remove the original label to prevent misidentification.
-
Dispose of the empty container in the regular trash or recycling, in accordance with your institution's policies.
5. Spill and Contaminated Material Cleanup:
-
In the event of a spill, avoid generating dust.
-
Take up the spilled material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.
References
Personal protective equipment for handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-1-(3-fluorophenyl)-1-oxohexane. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against ketones and halogenated hydrocarbons.[2][3][4][5] Always inspect gloves for tears or punctures before use and change them immediately upon contamination. For extended handling, consider double-gloving. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex® or a similar flame-resistant material should be worn and fully buttoned.[1] This provides a barrier against splashes and potential ignition sources. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if exposure limits may be exceeded, a respirator with an appropriate organic vapor cartridge is required.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the foot are mandatory in a laboratory setting to protect against spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation and Inspection:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect all PPE for integrity before donning.
-
Have an emergency eyewash station and safety shower accessible.[4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Chemical Handling:
-
Conduct all weighing and transferring of the chemical within the fume hood.
-
Avoid the formation of dust and aerosols.
-
Use compatible tools and containers to prevent reactions.
-
Keep containers tightly closed when not in use.[6]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Do not mix with non-halogenated waste.
-
-
Container Management:
-
Use chemically resistant containers.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as halogenated waste.
-
-
Final Disposal:
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
